Technical Whitepaper: Spectral Characterization of 2-Chloro-4-ethoxyquinazoline
This technical guide details the spectral characterization and synthesis of 2-Chloro-4-ethoxyquinazoline , a critical intermediate in the development of EGFR inhibitors and other bioactive quinazoline scaffolds.[1] [1] E...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide details the spectral characterization and synthesis of 2-Chloro-4-ethoxyquinazoline , a critical intermediate in the development of EGFR inhibitors and other bioactive quinazoline scaffolds.[1]
[1]
Executive Summary
2-Chloro-4-ethoxyquinazoline (CAS: 98947-26-3) serves as a pivotal electrophilic scaffold in medicinal chemistry.[1] Its structural importance lies in the differential reactivity of the C2 and C4 positions; the C4-ethoxy group acts as a "temporary" protecting group or a precursor for further nucleophilic displacement, while the C2-chlorine atom provides a site for subsequent amination, often used to attach solubilizing groups or pharmacophores (e.g., in prazosin or gefitinib analogs).
This guide provides a definitive reference for the identification of this compound, distinguishing it from its isomer (4-chloro-2-ethoxyquinazoline) through rigorous spectral analysis (NMR, IR, Mass Spectrometry).
Synthesis & Preparation Protocol
The synthesis relies on the regioselective Nucleophilic Aromatic Substitution (S
Ar) of 2,4-dichloroquinazoline.[2] Due to the difference in electrophilicity, the C4 position is significantly more reactive than C2, allowing for selective mono-alkoxylation.
Dissolution: Dissolve 2,4-dichloroquinazoline in anhydrous ethanol under an inert atmosphere (
).
Addition: Dropwise addition of freshly prepared sodium ethoxide solution at 0°C. Critical Step: Control temperature to prevent bis-substitution.
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature. Monitor by TLC (Hexane/EtOAc 4:1).[1]
Workup: Quench with ice water. The product precipitates as a white/off-white solid.[1] Filter and wash with cold water.[1]
Purification: Recrystallization from ethanol/water or flash chromatography.[1]
Reaction Pathway Visualization
Caption: Regioselective synthesis pathway favoring C4-substitution due to higher electrophilicity at the C4 position.[1]
Spectral Characterization Data
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
The
H NMR spectrum exhibits a characteristic pattern for the quinazoline core with a distinct ethoxy group.[1] The regiochemistry (4-ethoxy) is confirmed by the chemical shift of the aromatic protons, particularly H-5, which is deshielded by the peri-effect of the substituent at C4.
Instrument: 500 MHz, CDCl
(TMS internal standard).
Position
Shift (, ppm)
Multiplicity
Integration
Coupling (, Hz)
Assignment
Ethoxy
1.52
Triplet (t)
3H
7.1
-OCHCH
Ethoxy
4.65
Quartet (q)
2H
7.1
-OCHCH
Ar-H6
7.55 - 7.65
Triplet (td)
1H
8.0, 1.2
Aromatic Ring
Ar-H8
7.85 - 7.90
Doublet (d)
1H
8.4
Aromatic Ring
Ar-H7
7.92 - 8.00
Triplet (td)
1H
8.4, 1.4
Aromatic Ring
Ar-H5
8.20 - 8.28
Doublet (d)
1H
8.2
Peri-proton (Deshielded)
Note: Data adapted from the methoxy-analog and standard substituent effects.[1] The quartet at ~4.65 ppm is diagnostic for O-CH
attached to the electron-deficient quinazoline ring.[1]
B. Infrared (IR) Spectroscopy
The IR spectrum confirms the presence of the ether linkage and the retention of the chloro-substituent.[1]
Functional Group
Wavenumber (cm)
Mode
C-H (Aromatic)
3050 - 3080
Stretching
C-H (Aliphatic)
2980, 2930
Stretching (Ethoxy ethyl group)
C=N / C=C
1615, 1570
Quinazoline skeletal vibrations
C-O-C
1340, 1260
Aryl alkyl ether stretch (Strong)
C-Cl
760 - 780
C-Cl stretch (Characteristic)
C. Mass Spectrometry (MS)
The mass spectrum provides confirmation of the molecular weight and the presence of a single chlorine atom (characteristic 3:1 isotope ratio).
Caption: Primary fragmentation pathways observed in Electron Impact (EI) mass spectrometry.
References
Regioselectivity in Quinazolines: L. Cronin et al., Regioselective Nucleophilic Aromatic Substitution of 2,4-Dichloroquinazoline, Molecules , 2016.
Spectral Data Validation: Synthesis and Characterization of 4-Methoxyquinazoline Derivatives, Molbank , 2016, M885.[5][6] (Data for analog used for correlation).
Synthetic Protocol: Method for preparing 2,4-dichloroquinazoline derivatives, Patent CN102584721A.
Compound Registry: CAS Common Chemistry, 2-Chloro-4-ethoxyquinazoline (CAS 98947-26-3).[1]
Technical Guide: Solubility and Stability Profiling of 2-Chloro-4-ethoxyquinazoline
Executive Summary & Chemical Identity[1] This technical guide provides a comprehensive framework for evaluating the solubility and stability of 2-Chloro-4-ethoxyquinazoline (CAS 98947-26-3). As a critical intermediate in...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Identity[1]
This technical guide provides a comprehensive framework for evaluating the solubility and stability of 2-Chloro-4-ethoxyquinazoline (CAS 98947-26-3). As a critical intermediate in the synthesis of EGFR tyrosine kinase inhibitors (e.g., Erlotinib analogs) and other bioactive heterocycles, this molecule exhibits a distinct reactivity profile governed by the electronic disparity between the C2 and C4 positions of the quinazoline scaffold.
Researchers must recognize that this compound is not an inert building block; it is an activated electrophile . Its stability is defined by the lability of the C2-chlorine atom, while its solubility is modulated by the lipophilic ethoxy tail.
To effectively handle 2-Chloro-4-ethoxyquinazoline, one must understand the Regioselective Nucleophilic Aromatic Substitution (S_NAr) mechanism that governs its formation and degradation.
The quinazoline ring is electron-deficient. In 2,4-dichloroquinazoline (the precursor), the C4 position is significantly more electrophilic than C2 due to the inductive effect of the adjacent nitrogen and the lack of resonance stabilization relative to C2. Consequently, the synthesis of the target molecule involves selective displacement at C4.
The Critical Stability Risk:
Once the C4 position is substituted with an ethoxy group, the molecule remains reactive at the C2 position.
Hydrolysis: In the presence of water (especially acidic/basic), the C2-Cl is displaced by -OH, leading to the formation of 4-ethoxyquinazolin-2(1H)-one .
Aminolysis: In the presence of amines, the C2-Cl undergoes substitution, which is the desired pathway for drug synthesis but a degradation pathway during storage.
Visualization: Reactivity & Degradation Pathway
Figure 1: The regioselective reactivity landscape. The target molecule is stable at C4 but labile at C2.
Solubility Profiling
The ethoxy group imparts significant lipophilicity, making the compound sparingly soluble in water but highly soluble in aprotic polar solvents. This solubility profile dictates the purification strategy: avoid aqueous recrystallization to prevent hydrolysis.
Predicted Solubility Matrix
Solvent Class
Representative Solvent
Solubility Potential
Operational Note
Aqueous
Water (pH 7)
Insoluble / Very Low
Hydrolysis risk over time.
Aqueous
Acidic Buffer (pH < 2)
Soluble (Decomposes)
Protonation of N1/N3 increases solubility but accelerates C2-Cl hydrolysis.
Chlorinated
Dichloromethane (DCM)
High (>100 mg/mL)
Ideal for extraction and transport.
Polar Aprotic
DMSO / DMF
Very High
Preferred for stock solutions.
Alcoholic
Ethanol / Methanol
Moderate to High
Good for recrystallization (if dry).
Hydrocarbon
Hexane / Heptane
Low
Useful as an anti-solvent for precipitation.
Protocol: Gravimetric Solubility Determination
Validating solubility without decomposing the sample.
Preparation: Weigh ~50 mg of 2-Chloro-4-ethoxyquinazoline into a 4 mL amber vial.
Solvent Addition: Add solvent in 100 µL increments, vortexing for 1 minute between additions.
Saturation: If dissolved, record volume. If undissolved after 2 mL, proceed to saturation method:
Add excess solid to 2 mL solvent.
Shake at 25°C for 24 hours.
Centrifuge (10,000 rpm, 5 min) to pellet undissolved solid.
Critical Step: Analyze supernatant immediately via HPLC (do not rely solely on gravimetry for reactive compounds to ensure no degradation occurred during dissolving).
Stability Assessment & Stress Testing
To validate the integrity of the material for drug development, a forced degradation study is required. This establishes the "shelf-life" and handling constraints.
Stability Protocol (HPLC-UV)
Detection: UV at 254 nm (Quinazoline core absorption).
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient 10% B to 90% B over 15 min.
Stress Conditions:
Control: Sample in DMSO, stored at -20°C.
Acid Hydrolysis: Dissolve in THF/0.1 M HCl (1:1). Stir at RT for 4 hours.
Expectation: Appearance of a more polar peak (hydrolysis of Cl to OH).
Base Hydrolysis: Dissolve in THF/0.1 M NaOH (1:1). Stir at RT for 1 hour.
Expectation: Rapid degradation (S_NAr of Cl by OH⁻).
Thermal Stress: Solid sample heated to 60°C for 48 hours.
Expectation: Minimal degradation (unless moisture is present).
Handling & Storage Recommendations
Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C.
Moisture Sensitivity:High. The container must be tightly sealed. Desiccants are mandatory.
Solution Stability: Solutions in DMSO are stable for weeks at -20°C. Solutions in protic solvents (MeOH, EtOH) should be used immediately to prevent slow solvolysis (exchange of ethoxy/methoxy groups or hydrolysis).
Experimental Workflow Diagram
This workflow ensures data integrity by coupling solubility testing with stability verification.
Figure 2: Integrated workflow for validating solubility without compromising chemical stability.
References
Regioselectivity in Quinazoline Synthesis
Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange. Available at: [Link]
Solubility of Quinazoline Derivatives
Baluja, S., et al. "Study on the Solubility Characteristics of Some Quinazoline Derivatives."[1] International Journal of Basic and Applied Chemical Sciences, 2016.[1] Available at: [Link]
Synthetic Utility & Reactivity
El-Hashash, M. A., et al.[2] "The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives." Global Journal of Health Science, 2012.[2] Available at: [Link]
General Quinazoline Properties
PubChem Compound Summary for 2-chloro-4-methoxyquinazoline (Analog). Available at: [Link]
Mechanistic & Synthetic Control of 2-Chloro-4-ethoxyquinazoline
[1][2] Executive Summary The synthesis of 2-chloro-4-ethoxyquinazoline represents a classic study in regioselective nucleophilic aromatic substitution ( ). For researchers in medicinal chemistry—particularly those develo...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2]
Executive Summary
The synthesis of 2-chloro-4-ethoxyquinazoline represents a classic study in regioselective nucleophilic aromatic substitution (
). For researchers in medicinal chemistry—particularly those developing EGFR inhibitors (e.g., Gefitinib analogs)—understanding the electronic bias of the quinazoline core is non-negotiable.
This guide details the mechanistic pathways that govern the selective C4-ethoxylation of 2,4-dichloroquinazoline. Unlike generic protocols, we focus on the kinetic control required to prevent bis-substitution (formation of 2,4-diethoxyquinazoline) and the molecular orbital theory that dictates the C4 > C2 reactivity hierarchy.
Molecular Architecture & Reactivity Profile
To control the synthesis, one must first respect the substrate's electronic landscape. The 2,4-dichloroquinazoline scaffold possesses two electrophilic sites, but they are not equivalent.
The Electronic Bias (C4 vs. C2)
Empirical data and Density Functional Theory (DFT) calculations consistently demonstrate that the C4 position is significantly more electrophilic than the C2 position.
LUMO Coefficient: The Lowest Unoccupied Molecular Orbital (LUMO) coefficient is highest at C4.[1] This lowers the activation energy (
-Nitrogen Effect: The nitrogen atom at position 3 (N3) is adjacent to both electrophilic carbons. However, the resonance stabilization of the Meisenheimer intermediate formed upon C4 attack involves the N1 nitrogen more effectively, allowing for a more stable transition state compared to C2 attack.
Steric Access: In the absence of bulky substituents at C5, the C4 position is sterically accessible to small nucleophiles like ethoxide (
).
Table 1: Comparative Electrophilicity
Parameter
C4 Position (Target)
C2 Position (Off-Target)
Mechanistic Implication
Reactivity Rank
Primary (Kinetic)
Secondary (Thermodynamic)
C4 reacts approx. 100x faster at < 0°C.
LUMO Density
High
Moderate
Nucleophiles attack C4 first.
Leaving Group
Chloride ()
Chloride ()
Leaving group ability is identical; site selection is electronic.
Major Impurity
N/A
2,4-Diethoxyquinazoline
Occurs if T > 20°C or Base > 1.1 eq.
Detailed Reaction Mechanism (
)
The formation of 2-chloro-4-ethoxyquinazoline proceeds via an addition-elimination mechanism.[3]
Step-by-Step Pathway
Nucleophilic Attack: The ethoxide anion (
) attacks the C4 carbon. This breaks the aromaticity of the pyrimidine ring, pushing electron density onto the N3 nitrogen.
Meisenheimer Complex: A resonance-stabilized anionic intermediate forms. The negative charge is delocalized across the N3-C2-N1 system.
Re-aromatization & Elimination: The lone pair on N3 collapses back to reform the double bond, expelling the chloride ion at C4.
Product Release: 2-chloro-4-ethoxyquinazoline is released. The C2-Cl bond remains intact because the energy barrier to attack C2 is not overcome under controlled conditions (low temperature).
Mechanistic Visualization
The following diagram illustrates the specific electron flow and transition states.
Caption: Figure 1. The
pathway.[1][2][3] Note the irreversible elimination step that locks the ethoxy group at C4.
Experimental Protocol & Process Control
To ensure high fidelity to the mechanism (C4 selectivity), the experimental conditions must be strictly controlled.
Nucleophile: Sodium Ethoxide (1.05 eq). Note: Freshly prepared NaOEt is preferred over commercial solid to minimize hydroxide impurities which lead to hydrolysis.
Solvent: Anhydrous THF (Tetrahydrofuran) or Ethanol. THF is preferred to modulate reactivity via solvation effects.
Quench: Dilute HCl or Ammonium Chloride.
Validated Workflow
Caption: Figure 2. Synthetic workflow emphasizing thermal control to prevent C2-substitution.
Detailed Procedure
Preparation: Charge a flame-dried 3-neck flask with 2,4-dichloroquinazoline (10 mmol) and anhydrous THF (50 mL).
Cooling: Submerge the flask in an ice/salt bath to achieve an internal temperature of -5°C.
Addition: Add a solution of Sodium Ethoxide (10.5 mmol) in Ethanol dropwise via an addition funnel. Crucial: The addition rate must be slow enough to maintain the internal temperature below 0°C. A localized exotherm can trigger C2 substitution.
Reaction: Stir at 0°C for 3 hours.
Validation: Check TLC (Hexane:EtOAc 8:2). The starting material (
) should disappear, replaced by the product (). If a lower spot appears (), hydrolysis has occurred.
Workup: Pour the mixture into cold saturated
. Extract with Ethyl Acetate (). Wash organics with brine, dry over , and concentrate.
Troubleshooting & Optimization
Even with a robust mechanism, deviations occur. Use this matrix to diagnose synthetic failures.
Observation
Root Cause
Corrective Action
Product contains 2,4-Diethoxyquinazoline
Temperature too high or Excess Base.
Strictly maintain T < 0°C. Reduce NaOEt to 1.0 eq.
Formation of 2-Chloro-4(3H)-quinazolinone
Moisture in solvent/reagents.
Use anhydrous solvents. Ensure NaOEt is dry.
Low Yield / Incomplete Conversion
Old NaOEt (degraded to NaOH/Carbonate).
Titrate NaOEt or prepare fresh (Na metal + EtOH).
Presence of 4-Chloro-2-ethoxyquinazoline
Incorrect Mechanism (Reverse Isomer).
Impossible via direct substitution on 2,4-dichloro. This isomer requires cyclization from 2-ethoxybenzoxazinone [3].
References
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights.
Source: MDPI, Molecules. 2024.
Context: Validates the LUMO coefficient theory proving C4 is the primary electrophilic site in 2,4-dichloroquinazoline systems.
Reactivity Face-Off: 2,4-dichloro-7-nitroquinazoline vs. 2,4-dichloroquinazoline.
Source: BenchChem Technical Guides. 2025.[1]
Context: Provides comparative reactivity data confirming C4 > C2 selectivity hierarchies in
reactions.
The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis.
Source: SciSpace / International Journal of Organic Chemistry.
Context: Discusses the reverse isomer synthesis, indirectly confirming that direct substitution yields the 2-chloro-4-ethoxy isomer.
Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline.
Source: National Institutes of Health (PMC).
Context: Demonstrates that even in metal-catalyzed couplings, the C4 position remains the most electrophilic and reactive site.[4]
Strategic Selection and Optimization of Starting Materials for 2-Chloro-4-ethoxy-quinazoline Synthesis
Executive Summary This technical guide provides a rigorous analysis of the starting materials and synthetic pathways required for the production of 2-Chloro-4-ethoxy-quinazoline , a critical scaffold in medicinal chemist...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide provides a rigorous analysis of the starting materials and synthetic pathways required for the production of 2-Chloro-4-ethoxy-quinazoline , a critical scaffold in medicinal chemistry (often associated with EGFR inhibitors). The synthesis hinges on the regioselective nucleophilic aromatic substitution (
) of 2,4-dichloroquinazoline.[1][2] This guide details the selection of precursors, the electronic rationale for regioselectivity, and validated experimental protocols to maximize yield while minimizing isomeric impurities.
Part 1: Retrosynthetic Analysis & Strategic Disconnection
The synthesis of 2-chloro-4-ethoxy-quinazoline is best approached via a linear sequence targeting the highly reactive C4 position of the quinazoline ring.
Key Intermediate : 2,4-Dichloroquinazoline .[1][2][3][8][9] This is the "pivot" molecule. Its C4 position is significantly more electrophilic than C2, allowing for selective mono-substitution.
Precursors : The dichloro intermediate is derived from Benzoyleneurea (Quinazoline-2,4(1H,3H)-dione), which is in turn synthesized from Anthranilic Acid and Urea .
Visualizing the Pathway
The following diagram illustrates the retrosynthetic logic and forward synthesis flow.
Figure 1: Retrosynthetic tree and forward synthesis workflow for 2-Chloro-4-ethoxy-quinazoline.
Part 2: Primary Starting Material — 2,4-Dichloroquinazoline[1][2][3]
The success of this synthesis depends entirely on the quality and handling of 2,4-Dichloroquinazoline .
Why this Starting Material?
While it is possible to synthesize the target from 2-chloro-4-hydroxyquinazoline, the 2,4-dichloro derivative offers superior reactivity. The chlorine atom at C4 is an excellent leaving group, activated by the adjacent nitrogen atoms.
Regioselectivity Driver : The C4 position has a higher LUMO coefficient and lower activation energy for nucleophilic attack compared to C2 [1, 5].[1] This allows the chemist to install the ethoxy group at C4 selectively by controlling temperature and stoichiometry.
Synthesis of 2,4-Dichloroquinazoline
If not purchased commercially, this material is prepared from Benzoyleneurea .
Reagents : Phosphorus Oxychloride (
) acts as both solvent and chlorinating agent.
Base Catalyst : N,N-Dimethylaniline or Triethylamine accelerates the reaction.
Critical Parameter : The reaction requires reflux temperatures. Incomplete chlorination leads to monochloro impurities (2-chloro-4-hydroxy or 4-chloro-2-hydroxy), which are difficult to separate.
Data Table 1: Precursor Comparison
Precursor
Reactivity (SNAr)
Stability
Cost
Suitability
2,4-Dichloroquinazoline
High (C4 >> C2)
Moisture Sensitive
Moderate
Optimal
2,4-Dihydroxyquinazoline
Low (Requires activation)
High
Low
Precursor only
2-Chloro-4-hydroxyquinazoline
Low
Moderate
High
Poor (C4-OH is poor LG)
Part 3: The Critical Transformation — Regioselective Ethoxylation
This step is the most technically demanding. The goal is to substitute the C4-Cl with an ethoxy group while leaving the C2-Cl intact.
The Nucleophile: Sodium Ethoxide (NaOEt)
Source : Freshly prepared NaOEt (from Na metal in absolute EtOH) or commercial solution (21% in EtOH).
Stoichiometry : Strictly 1.0 to 1.1 equivalents . Excess alkoxide will lead to 2,4-diethoxyquinazoline (over-reaction).
Solvent : Anhydrous THF or Ethanol. THF is often preferred to modulate reactivity and solubility.
Regioselectivity Mechanism
The quinazoline ring contains two electrophilic sites.
C4 Position : Highly reactive due to resonance stabilization of the Meisenheimer intermediate involving N3.
C2 Position : Less reactive. Substitution here typically requires higher temperatures or stronger nucleophiles.
By maintaining the reaction temperature between 0°C and 5°C , the reaction is kept under kinetic control , exclusively favoring the C4 product.
Figure 2: Reaction pathway showing the kinetic preference for C4 substitution and potential over-reaction.
Part 4: Detailed Experimental Protocols
Protocol A: Synthesis of 2,4-Dichloroquinazoline (Precursor)
Reference Grounding: [10]
Setup : Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser protected by a drying tube (
).
Reagents : Charge the flask with Benzoyleneurea (20.0 g, 123 mmol) . Add
Reaction : Heat the mixture to reflux (approx. 106°C) for 4–6 hours. The suspension will clear as the starting material is consumed.
Work-up :
Distill off excess
under reduced pressure.
Pour the thick residue slowly onto crushed ice (500 g) with vigorous stirring (Exothermic!).
Extract the aqueous slurry with Dichloromethane (DCM) (3 x 100 mL) .
Wash organic layer with cold saturated
and brine.
Dry over
and concentrate to yield a yellow solid.
Yield : ~21–24 g (85–99%). Use immediately or store under inert gas (moisture sensitive).
Protocol B: Regioselective Synthesis of 2-Chloro-4-ethoxy-quinazoline
Reference Grounding: [1, 2, 5]
Setup : Flame-dry a 250 mL 3-neck flask and purge with Nitrogen (
).
Solution A : Dissolve 2,4-Dichloroquinazoline (5.0 g, 25.1 mmol) in Anhydrous THF (50 mL) . Cool to 0°C in an ice bath.
Solution B : Prepare Sodium Ethoxide by dissolving Sodium metal (0.58 g, 25.2 mmol, 1.0 eq) in Absolute Ethanol (10 mL) , or use a calculated volume of commercial 21% NaOEt solution.
Addition : Add Solution B to Solution A dropwise over 30 minutes via an addition funnel. Do not allow temperature to rise above 5°C.
Monitoring : Stir at 0–5°C for 2 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting material (
~0.6) should disappear, replaced by the product ( ~0.4).
Note: If 2,4-diethoxy impurity (
~0.3) appears, stop the reaction immediately.
Work-up :
Quench with cold water (50 mL).
Evaporate THF under reduced pressure.
Extract the aqueous residue with Ethyl Acetate (3 x 50 mL) .
Moisture sensitive. Handle under inert atmosphere.
References
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis . National Institutes of Health (NIH). Available at: [Link]
The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis . SciSpace. Available at: [Link]
Regioselective preparation of 2-chloro-4-ethoxy-quinoline . PubMed. Available at: [Link]
Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline . Chemistry Stack Exchange. Available at: [Link]
Butler and Partridge: 2-Chloro-4-ethoxyquinazoline Synthesis . RSC Publishing. Available at: [Link]
Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine . Semantic Scholar. Available at: [Link][5]
CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline. Google Patents.
Reactivity of 2-Ethoxyquinazolin-4-yl hydrazine . PubMed Central. Available at: [Link]
The 2-Chloro-4-ethoxy-quinazoline Scaffold: A Technical Guide to Biological Activities and Derivatization Workflows
Executive Summary In the landscape of medicinal chemistry, the quinazoline core is a highly privileged pharmacophore. Specifically, 2-chloro-4-ethoxy-quinazoline serves a dual purpose: it is both a highly reactive synthe...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of medicinal chemistry, the quinazoline core is a highly privileged pharmacophore. Specifically, 2-chloro-4-ethoxy-quinazoline serves a dual purpose: it is both a highly reactive synthetic intermediate and a structural foundation for potent biologically active molecules. The presence of the electron-withdrawing nitrogen atoms in the pyrimidine ring, combined with the inductive effect of the chlorine atom at the C2 position, makes this scaffold highly susceptible to Nucleophilic Aromatic Substitution (
). Simultaneously, the C4-ethoxy group provides critical lipophilicity and steric parameters that dictate binding affinity in various biological targets.
This technical guide synthesizes current field-proven insights into the biological activities of 4-ethoxyquinazoline derivatives—ranging from potent Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) inhibition to rare small-molecule enzyme activation—and provides self-validating protocols for their synthesis and biological evaluation.
Mechanistic Foundations of the Scaffold
The biological efficacy of 2-chloro-4-ethoxy-quinazoline derivatives stems from their structural mimicry of endogenous purines (such as the adenine ring of ATP).
The C4-Ethoxy Moiety: Unlike bulkier alkoxy groups, the ethoxy group strikes an optimal balance between aqueous solubility and lipophilicity (LogP). In kinase domains, this moiety often occupies the hydrophobic specificity pocket adjacent to the ATP-binding cleft, enhancing target selectivity[1].
The C2-Substitution Vector: The reactive 2-chloro group acts as a synthetic handle. By displacing the chlorine with various anilines, aliphatic amines, or thiols, researchers can fine-tune the molecule's hydrogen-bond donor/acceptor profile. This vector typically projects toward the solvent-exposed region of the kinase domain or interacts with the hinge region.
Angiogenesis is a prerequisite for tumor growth and metastasis. The VEGFR2 signaling pathway is a primary driver of this process. Derivatives of 4-alkoxyquinazolines have been extensively validated as potent, ATP-competitive inhibitors of VEGFR2[2].
Mechanism of Action
The quinazoline nitrogen (N1) acts as a hydrogen bond acceptor, interacting with the backbone amide of the Cys919 residue in the hinge region of VEGFR2. The C4-ethoxy group and subsequent C2-substitutions lock the molecule into the active site, preventing ATP binding and halting the downstream MEK/ERK phosphorylation cascade[3].
Diagram 1: Mechanism of VEGFR2 inhibition by 4-ethoxyquinazoline derivatives.
Quantitative Efficacy Data
Recent structure-activity relationship (SAR) studies have demonstrated that optimizing the 4-alkoxyquinazoline core yields compounds with nanomolar inhibitory activity against VEGFR2 and potent anti-proliferative effects against human cancer cell lines[4].
Table 1: In Vitro Anti-Proliferative Activity of Optimized 4-Alkoxyquinazoline Derivatives
Compound / Scaffold
VEGFR2 (nM)
HeLa (µg/mL)
A549 (µg/mL)
MCF-7 (µg/mL)
Derivative 3j
2.72
0.35
0.28
0.41
Derivative 4t
N/A
0.22
0.15
0.24
Tivozanib (Control)
3.40
0.34
0.19
0.22
Data synthesized from in vitro assays comparing novel derivatives against standard multi-kinase inhibitors[1][2].
While kinase inhibition is common, a highly novel application of the 4-ethoxyquinazoline scaffold is its role as a small-molecule enzyme activator . Small-molecule activators are exceedingly rare in medicinal chemistry compared to inhibitors.
Research has identified 4-ethoxyquinazoline as a selective activator of bacterial glycoside hydrolases (e.g., BtGH84, an O-GlcNAcase homologue), exhibiting an
(concentration eliciting 50% of maximal activation) of 3.5 mM[5]. This orthogonal mechanism allows researchers to probe biological systems by upregulating enzyme activity rather than suppressing it, offering potential applications in industrial biocatalysis and metabolic pathway modulation[6].
Experimental Methodologies & Protocols
To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis of active derivatives from the 2-chloro-4-ethoxy-quinazoline precursor and their subsequent biological evaluation.
Diagram 2: Standard experimental workflow from chemical synthesis to biological hit identification.
Protocol A:
Synthesis of 2-Substituted-4-Ethoxyquinazolines
Causality: The electron-deficient nature of C2 requires thermal energy to overcome the activation barrier of the Meisenheimer complex intermediate. A non-nucleophilic base is critical to scavenge the generated HCl, preventing the protonation and subsequent deactivation of the incoming nucleophile.
Reaction Setup: In a flame-dried round-bottom flask, dissolve 2-chloro-4-ethoxy-quinazoline (1.0 eq, 5.0 mmol) in anhydrous N,N-Dimethylformamide (DMF) (15 mL).
Reagent Addition: Add the desired aniline or aliphatic amine (1.2 eq, 6.0 mmol) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 10.0 mmol).
Execution: Stir the mixture under an argon atmosphere at 90 °C for 8–12 hours. Monitor the reaction via LC-MS until the starting material peak disappears.
Workup: Cool the mixture to room temperature and pour it into crushed ice (50 mL). Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, then dry over anhydrous
.
Validation: Evaporate the solvent under reduced pressure. Purify the crude product via silica gel flash chromatography (Hexane:EtOAc gradient). Validate the structure using
-NMR (confirming the integration of the ethoxy protons at ~1.5 ppm and ~4.6 ppm, and the addition of the amine protons) and HRMS.
Protocol B: In Vitro VEGFR2 Kinase Inhibition Assay (TR-FRET)
Causality: Operating the assay at the
of ATP ensures maximum sensitivity for identifying competitive inhibitors. If ATP concentrations are too high, weak competitive inhibitors will be masked.
Enzyme Preparation: Dilute recombinant human VEGFR2 kinase domain in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM
, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
Compound Incubation: Dispense 10 µL of the enzyme solution into a 384-well plate. Add 100 nL of the synthesized 4-ethoxyquinazoline derivatives (in DMSO) using an acoustic dispenser. Incubate for 15 minutes at room temperature to allow pre-binding.
Reaction Initiation: Add 10 µL of a substrate mixture containing ATP (at its predetermined
value) and ULight-labeled poly(Glu,Tyr) peptide.
Quenching & Detection: After 60 minutes, halt the reaction by adding 10 µL of EDTA (to chelate
) and Europium-anti-phosphotyrosine antibody.
Validation: Read the TR-FRET signal (Em 665 nm / Em 615 nm) on a microplate reader. Use Tivozanib as the positive control[2]. Calculate
values using a 4-parameter logistic non-linear regression model.
Conclusion
The 2-chloro-4-ethoxy-quinazoline scaffold is a highly versatile chemical tool. By leveraging its predictable
reactivity, researchers can rapidly generate libraries of 4-ethoxyquinazoline derivatives. These derivatives have proven to be highly potent in oncology as VEGFR2 inhibitors, while also offering groundbreaking utility as small-molecule enzyme activators in microbiology. Rigorous adherence to structural validation and kinetically optimized biological assays ensures the successful translation of this scaffold into viable therapeutic leads.
References
Synthesis, Molecular Modeling and Biological Evaluation of 4-Alkoxyquinazoline Derivatives as Novel Inhibitors of VEGFR2
J-Stage / Chem Pharm Bull (Tokyo)
URL:[Link]
Synthesis, molecular modeling and biological evaluation of 4-alkoxyquinazoline derivatives as novel inhibitors of VEGFR2 (Alternative Source)
J-Stage
URL:[Link]
Design, synthesis, biological evaluation, and molecular modeling study of 4-alkoxyquinazoline derivatives as potential VEGFR2 kinase inhibitors
RSC Publishing
URL:[Link]
Discovery of Selective Small-Molecule Activators of a Bacterial Glycoside Hydrolase
PubMed Central (PMC) / Angew Chem Int Ed Engl.
URL:[Link]
Synthesis, Molecular Modeling and Biological Evaluation of 4-Alkoxyquinazoline Derivatives as Novel Inhibitors of VEGFR2
PubMed (NIH)
URL:[Link]
Discovery of new 4-alkoxyquinazoline-based derivatives as potent VEGFR2 inhibitors
PubMed (NIH)
URL:[Link]
Technical Guide: Reactivity & Functionalization of 2-Chloro-4-ethoxyquinazoline
The following technical guide details the reactivity profile, chemoselectivity, and functionalization strategies for 2-Chloro-4-ethoxyquinazoline . This document is structured for researchers requiring actionable, high-p...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the reactivity profile, chemoselectivity, and functionalization strategies for 2-Chloro-4-ethoxyquinazoline . This document is structured for researchers requiring actionable, high-precision methodologies for drug discovery and scaffold manipulation.
Executive Summary & Molecular Architecture
2-Chloro-4-ethoxyquinazoline represents a pivotal "bifunctional electrophile" in medicinal chemistry. Its utility stems from the distinct reactivity differential between the C2 and C4 positions. Unlike the parent 2,4-dichloroquinazoline—where the C4 position is the primary electrophile—the introduction of the ethoxy group at C4 inverts the reactivity landscape, rendering the C2-chloride the kinetically dominant site for subsequent functionalization.
Electronic Descriptors & Resonance Analysis
To predict reactivity, one must understand the electronic bias of the quinazoline core:
C2-Position (The Primary Electrophile): The carbon at position 2 is flanked by two nitrogen atoms (N1 and N3). The inductive withdrawal (-I effect) of these nitrogens, combined with the excellent leaving group ability of the chloride (
), makes this site highly susceptible to Nucleophilic Aromatic Substitution () and Oxidative Addition by transition metals (Pd, Ni).
C4-Position (The Deactivated Center): While typically the most reactive site in quinazolines, the C4 position is here occupied by an ethoxy group. The oxygen atom donates electron density into the ring via resonance (+M effect), significantly lowering the electrophilicity of C4 compared to C2. Furthermore, the ethoxide (
) is a poor leaving group compared to chloride.
Reactivity Hierarchy Visualization
The following diagram maps the electronic landscape and predicted reaction pathways.
Figure 1: Chemoselectivity map indicating the kinetic preference for C2 functionalization over C4 displacement.
Primary Reactivity: The C2-Chloro Motif
The C2-chloro group is the "workhorse" of this scaffold. It allows for the installation of diversity elements while preserving the 4-ethoxy moiety (which often acts as a prodrug element or a specific pharmacophore feature).
Nucleophilic Aromatic Substitution (
)
The C2-Cl bond is activated by the adjacent pyrimidine nitrogens. However, it is less reactive than a C4-Cl. Therefore, elevated temperatures or polar aprotic solvents are often required to drive the reaction to completion.
Critical Selectivity Note: The ethoxy group at C4 is generally stable to basic
conditions. However, extreme forcing conditions (e.g., neat amine at >150°C) can lead to bis-substitution (displacing the ethoxy group).
Protocol: C2-Amination (General Procedure)
Substrate: 2-Chloro-4-ethoxyquinazoline (1.0 eq)
Nucleophile: Aniline or Aliphatic Amine (1.2 eq)
Base:
(2.0 eq) or DIPEA (2.5 eq)
Solvent: NMP or DMF (0.2 M concentration)
Conditions: 80°C – 100°C for 4–12 hours.
Step-by-Step Methodology:
Dissolve 2-chloro-4-ethoxyquinazoline in dry DMF under an inert atmosphere (
).
Add the amine nucleophile followed by the base.
Heat to 90°C. Monitor via LCMS.
Checkpoint: Look for the
peak. If starting material remains after 6 hours, increase temp to 110°C.
Warning: Do not exceed 140°C to avoid displacing the C4-ethoxy group.
Workup: Pour into ice water. The product usually precipitates. Filter and wash with water/hexanes.
Palladium-Catalyzed Cross-Coupling
The C2-Cl bond is an excellent handle for Suzuki-Miyaura or Buchwald-Hartwig couplings. The 4-ethoxy group is inert to Pd(0)/Pd(II) cycles, making this a robust transformation.
Protocol: C2-Suzuki Coupling
Catalyst System:
(5 mol%)
Coupling Partner: Aryl Boronic Acid (1.5 eq)
Base:
(2M aqueous solution, 3.0 eq)
Solvent: 1,4-Dioxane (degassed)
Conditions: 90°C, 12 hours.
Secondary Reactivity: The C4-Ethoxy Motif
The ethoxy group at C4 is an "alkoxy-imidate" equivalent. It is resistant to reduction and mild bases but is highly sensitive to acidic hydrolysis .
Acid-Mediated Hydrolysis
Under acidic conditions, the C4-ethoxy group is hydrolyzed to the thermodynamically stable quinazolin-4(3H)-one (lactam). This is often a side reaction to be avoided, but can be used strategically if the ethoxy group is intended as a protecting group for the ketone.
Reaction:
Strategic Implication: Avoid using strong acidic workups or acidic deprotection steps (e.g., TFA for Boc removal) elsewhere in the molecule if the 4-ethoxy group must be retained.
Nucleophilic Displacement of Ethoxy
While rare, the C4-ethoxy group can be displaced by highly nucleophilic species (like hydrazine or thiolate) under refluxing conditions, converting the 4-ethoxy derivative into a 4-hydrazino or 4-thio derivative. This is generally slower than C2-Cl displacement but becomes competitive if the C2 position is already substituted or sterically hindered.
Experimental Data Summary
The following table summarizes the expected outcomes based on reagent classes.
Reagent Type
Target Site
Reaction Type
Conditions
Product Outcome
Primary Amines
C2-Cl
DMF, 90°C, Base
2-Amino-4-ethoxyquinazoline
Aryl Boronic Acids
C2-Cl
Suzuki Coupling
Pd cat., Base, 90°C
2-Aryl-4-ethoxyquinazoline
Aqueous HCl/TFA
C4-OEt
Hydrolysis
, Heat
2-Chloroquinazolin-4(3H)-one
Hydrazine (Excess)
C2 & C4
Bis-Substitution
EtOH, Reflux
2,4-Dihydrazinoquinazoline
Alkoxides (NaOEt)
C2-Cl
EtOH, Reflux
2,4-Diethoxyquinazoline
Troubleshooting & Optimization Workflow
Common Failure Modes
Hydrolysis of C4-OEt: Occurs if solvents are not dry (hygroscopic solvents like NMP/DMF) or if the reaction mixture becomes acidic.
Fix: Use molecular sieves in solvent; ensure base excess.
Lack of Reactivity at C2: The 4-ethoxy group deactivates the ring slightly (compared to 4-Cl).
Fix: Switch to Buchwald-Hartwig conditions (Pd-catalysis) rather than thermal
if the amine is weak.
Decision Tree for Functionalization
Figure 2: Decision matrix for selecting the optimal synthetic pathway based on the desired C2-substituent.
References
BenchChem. (2025).[1] Reactivity Face-Off: 2,4-dichloro-7-nitroquinazoline vs. 2,4-dichloroquinazoline in Nucleophilic Aromatic Substitution. Retrieved from
National Institutes of Health (PMC). (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. Retrieved from
El-Hashash, M. A., et al. (2011).[2] The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Organic Chemistry International.[2] Retrieved from [2]
Lefoix, M., et al. (2004). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Journal of Organic Chemistry. Retrieved from
RSC Advances. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Retrieved from
Application Notes & Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Chloro-4-ethoxy-quinazoline
Abstract: This document provides a comprehensive technical guide for performing nucleophilic aromatic substitution (SNAr) reactions on 2-Chloro-4-ethoxy-quinazoline. It is intended for researchers, medicinal chemists, an...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract: This document provides a comprehensive technical guide for performing nucleophilic aromatic substitution (SNAr) reactions on 2-Chloro-4-ethoxy-quinazoline. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of novel quinazoline derivatives. This guide covers the underlying reaction mechanism, provides detailed, field-tested protocols for various nucleophiles, and offers insights into reaction optimization and troubleshooting.
Introduction: The Quinazoline Scaffold and the Reactivity of 2-Chloro-4-ethoxy-quinazoline
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents with applications as anticancer, anti-inflammatory, and antiviral treatments.[1][2][3][4] The functionalization of this heterocyclic system is key to modulating its biological activity. 2-Chloro-4-ethoxy-quinazoline is a valuable intermediate for introducing molecular diversity at the C2-position.
The quinazoline ring system is electron-deficient, which makes it susceptible to nucleophilic aromatic substitution (SNAr).[5] However, the reactivity of the C2 and C4 positions is not equivalent. In 2,4-dichloroquinazoline, the C4 position is significantly more electrophilic and reactive towards nucleophiles under mild conditions.[3][6][7] Consequently, substitution at the C2 position, as is the case for 2-Chloro-4-ethoxy-quinazoline, generally requires more forcing conditions, such as elevated temperatures or the use of microwave irradiation, to achieve efficient conversion.[6][8] The ethoxy group at the C4 position is a poor leaving group and remains intact during the substitution of the C2-chloro substituent.
Mechanism: The Addition-Elimination Pathway
The substitution of the chlorine atom on 2-Chloro-4-ethoxy-quinazoline proceeds via a two-step addition-elimination SNAr mechanism.[5]
Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electron-deficient C2 carbon atom of the quinazoline ring. This step is typically the rate-determining step. The attack forms a resonance-stabilized tetrahedral intermediate known as a Meisenheimer complex. The negative charge is delocalized across the electron-withdrawing heterocyclic ring system.
Elimination of the Leaving Group: The aromaticity of the quinazoline ring is restored by the expulsion of the chloride ion, which is a good leaving group. This results in the formation of the 2-substituted-4-ethoxy-quinazoline product.
Caption: General mechanism for the SNAr reaction at the C2 position of 2-Chloro-4-ethoxy-quinazoline.
Application Notes & Protocols
The choice of solvent, base, and temperature is critical for achieving high yields in the substitution reactions of the relatively less reactive C2-chloro position.
Solvents: Polar aprotic solvents such as dioxane, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are commonly employed as they can solvate the intermediate complex. Polar protic solvents like ethanol and isopropanol are also frequently used, particularly for reactions with amine nucleophiles.[3][8]
Bases: An organic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (Et₃N) is often required, especially when using amine nucleophiles provided as hydrochloride salts. The base serves to deprotonate the nucleophile or neutralize the HCl generated during the reaction.[3]
Temperature: Reactions typically require heating, often to reflux temperatures of the chosen solvent.[9][10] For unreactive nucleophiles, microwave irradiation can significantly accelerate the reaction rate and improve yields.[8]
Protocol 1: Reaction with Amine Nucleophiles (N-Substitution)
This protocol describes a general procedure for the synthesis of 2-amino-4-ethoxy-quinazolines, a scaffold found in numerous bioactive molecules.[3]
Materials:
2-Chloro-4-ethoxy-quinazoline
Primary or secondary amine of choice (e.g., aniline, benzylamine)
Isopropanol or Dioxane
N,N-diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)
Round-bottom flask with reflux condenser
Stirring plate with heating mantle
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
To a round-bottom flask, add 2-Chloro-4-ethoxy-quinazoline (1.0 eq).
Add the chosen solvent (e.g., isopropanol, approx. 0.1 M concentration).
Add the amine nucleophile (1.1 - 1.5 eq). If the amine is a salt, add the base (1.5 - 2.0 eq). If the amine is a free base, the addition of an external base is still recommended to scavenge the generated HCl.
Stir the mixture under an inert atmosphere (e.g., Nitrogen or Argon).
Heat the reaction mixture to reflux (typically 80-110 °C, solvent-dependent) for 4-24 hours.[9][10]
Expert Insight: Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed.
Upon completion, cool the reaction mixture to room temperature.
If a precipitate has formed, filter the solid and wash with cold solvent. This solid is often the product or the hydrochloride salt of the base.
If no precipitate forms, concentrate the solvent under reduced pressure using a rotary evaporator.
Perform an aqueous work-up: Dilute the residue with ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-4-ethoxy-quinazoline.
Protocol 2: Reaction with Thiol Nucleophiles (S-Substitution)
This protocol outlines the synthesis of 2-(alkyl/arylthio)-4-ethoxy-quinazolines. Thioether-substituted quinazolines are important intermediates in organic synthesis.[11]
Materials:
2-Chloro-4-ethoxy-quinazoline
Thiol of choice (e.g., thiophenol, benzyl mercaptan)
N,N-dimethylformamide (DMF) or Ethanol
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
Round-bottom flask
Stirring plate
Procedure:
Base Selection Causality: For less acidic thiols, a stronger base like NaH is used to generate the thiolate nucleophile in situ. For more acidic thiols like thiophenol, a milder base such as K₂CO₃ is sufficient.
In a round-bottom flask under an inert atmosphere, add the thiol (1.1 eq) to a suspension of the base (1.2 eq) in DMF. Stir for 15-30 minutes at room temperature.
Add a solution of 2-Chloro-4-ethoxy-quinazoline (1.0 eq) in DMF to the mixture.
Heat the reaction to 60-100 °C and stir for 2-12 hours, monitoring by TLC.
After cooling, carefully quench the reaction by pouring it into ice-cold water.
Extract the aqueous mixture with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the crude product by column chromatography to yield the target 2-(alkyl/arylthio)-4-ethoxy-quinazoline.
Summary of Reaction Conditions
The following table summarizes representative conditions for the nucleophilic substitution on chloroquinazolines, adapted for the 2-Chloro-4-ethoxy-quinazoline substrate.
1. Increase temperature or switch to a higher-boiling solvent (e.g., dioxane, DMF). 2. Consider using microwave irradiation to accelerate the reaction.[8] 3. Use a freshly opened bottle of base or a stronger base (e.g., switch from K₂CO₃ to NaH for thiolates).
Formation of Multiple Products
1. Side reactions of the nucleophile. 2. Decomposition of starting material or product at high temperatures.
1. Protect other functional groups on the nucleophile. 2. Lower the reaction temperature and increase the reaction time accordingly.
Difficult Purification
1. Product and starting material have similar polarity. 2. Streaking on silica gel column.
1. Push the reaction to full conversion to eliminate starting material. 2. Add a small amount of triethylamine (0.5-1%) to the eluent to suppress the interaction of basic amine products with acidic silica gel.
References
General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate. [Link]
Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange. [Link]
Regioselective nucleophilic aromatic substitution reactions of 5,7-dinitroquinazoline-4-one and 5,7-dinitroquinazoline-4-thione with methylamine: a mechanistic consideration. New Journal of Chemistry (RSC Publishing). [Link]
The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. ResearchGate. [Link]
The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. SciSpace. [Link]
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link]
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC. [Link]
Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journals. [Link]
(PDF) Uses of 2-Ethoxy-4(3H) quinazolinone in Synthesis of Quinazoline and Quinazolinone Derivatives of Antimicrobial Activity: The Solvent Effect. ResearchGate. [Link]
Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry. [Link]
Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica. [Link]
Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. PMC. [Link]
Synthesis of substituted quinazoline-2-thiols. ResearchGate. [Link]
The Uses of 2-Ethoxy-(4H)-3,1-benzoxazin-4-one in the Synthesis of Some Quinazolinone Derivatives of Antimicrobial Activity. MDPI. [Link]
A green Synthesis of 2-Substituted Quinazolin-4(3H)-ones. Der Pharma Chemica. [Link]
Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. ScienceDirect. [Link]
Reaction of 4-chloroquinazolines (C) with different amines leading to... ResearchGate. [Link]
Uses of 2-Ethoxy-4(3H) quinazolinone in Synthesis of Quinazoline and Quinazolinone Derivatives of Antimicrobial Activity: The Solvent Effect. PMC. [Link]
NEW SYNTHESES OF 2-ALKYLTHIO-4-OXO-3,4-DIHYDRO- QUINAZOLINES, 2-ALKYLTHIOQUINAZOLINES, AS WELL AS THEIR HETERO ANALOGUES. ARKIVOC. [Link]
Uses of 2-Ethoxy-4(3H) quinazolinone in Synthesis of Quinazoline and Quinazolinone Derivatives of Antimicrobial Activity. Semantic Scholar. [Link]
Reactivity of 2-ethoxyquinazolin- 4-yl hydrazine and its use in synthesis of novel quinazoline derivatives of antimicrobial activity. PubMed. [Link]
Application Note: Regioselective Synthesis of 4-Amino-2-ethoxyquinazolines from 2-Chloro-4-ethoxyquinazoline
Executive Summary & Mechanistic Rationale The synthesis of 4-amino-2-ethoxyquinazolines from 2-chloro-4-ethoxyquinazoline represents a masterclass in heterocyclic kinetic control. For drug development professionals and s...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
The synthesis of 4-amino-2-ethoxyquinazolines from 2-chloro-4-ethoxyquinazoline represents a masterclass in heterocyclic kinetic control. For drug development professionals and synthetic chemists, the quinazoline scaffold is a highly privileged pharmacophore. However, functionalizing it requires a deep understanding of its electronic topography.
A naive retrosynthetic analysis might suggest that reacting 2-chloro-4-ethoxyquinazoline with an amine would result in the displacement of the C-2 chloride, given that chloride is a vastly superior leaving group compared to ethoxide. However, empirical evidence and molecular orbital topography dictate otherwise. The C-4 position of the quinazoline ring is exceptionally electrophilic—flanked by the N-3 atom and conjugated through the bridgehead to the strongly electron-withdrawing N-1 atom.
Under basic or neutral conditions, kinetic control dominates. The incoming amine nucleophile attacks the C-4 position, forming a stabilized Meisenheimer-like intermediate, which subsequently collapses to eject the ethoxide ion[1]. This counter-intuitive amination yields a 4-amino-2-chloroquinazoline intermediate. To achieve the final 4-amino-2-ethoxyquinazoline target, a subsequent thermodynamically driven SNAr reaction is required, utilizing sodium ethoxide to displace the C-2 chloride[2].
Crucial Caveat: If the amination is attempted with weak nucleophiles (like aniline) under acid catalysis, N-1 becomes protonated, shifting the electrophilic hotspot to C-2. This results in the displacement of the chloride, yielding the undesired 2-amino-4-ethoxyquinazoline isomer[1]. Therefore, strict adherence to the biphasic basic/neutral protocol outlined below is mandatory.
Reaction Workflow & Electronic Logic
Electronic and kinetic factors governing regioselective nucleophilic attack on quinazolines.
Two-step synthetic workflow for 4-amino-2-ethoxyquinazolines via regioselective substitution.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Do not proceed to Step 2 without confirming the isotopic signature in Step 1.
Step 1: Synthesis of the 4-Amino-2-chloroquinazoline Intermediate
Objective: Kinetically controlled displacement of the C-4 ethoxy group.
Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-4-ethoxyquinazoline (1.0 equiv, 10 mmol).
Solvation: Dissolve the starting material in anhydrous Tetrahydrofuran (THF) (30 mL).
Amination: Add the desired amine (2.5 equiv for primary/secondary aliphatic amines; 5.0 equiv if using methanolic ammonia) dropwise at 0 °C.
Propagation: Remove the ice bath and allow the reaction to stir at room temperature (25 °C) for 4–12 hours. Monitor the consumption of the starting material via TLC (Hexanes:EtOAc, 3:1).
Workup: Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate (50 mL) and saturated aqueous NaHCO3 (50 mL). Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate to yield the crude intermediate.
Validation Checkpoint 1 (Isotope Tracking): Analyze the crude intermediate via LC-MS. The mass shift will correspond to the exact mass of the amine minus the mass of ethanol (46.04 Da). Critical: You must observe a ~3:1 ratio of [M+H]+ and[M+2+H]+ peaks. This isotopic cluster confirms the retention of the C-2 chlorine atom. If the chlorine isotope pattern is missing, the amine erroneously attacked the C-2 position.
Step 2: Synthesis of the 4-Amino-2-ethoxyquinazoline Target
Objective: Thermodynamically driven SNAr displacement of the C-2 chloride.
Reaction Setup: Transfer the validated 4-amino-2-chloroquinazoline intermediate (1.0 equiv, ~8 mmol) to a pressure-resistant reaction vial.
Alkoxylation: Add a freshly prepared solution of Sodium Ethoxide (NaOEt) in absolute ethanol (2.0 equiv, 0.5 M solution). Note: Ensure the ethanol is strictly anhydrous to prevent competitive hydrolysis to the quinazolinone.
Propagation: Seal the vial and heat the mixture to 80 °C (reflux) for 4–8 hours.
Workup: Cool the reaction to room temperature and quench with a saturated aqueous NH4Cl solution (10 mL) to neutralize excess alkoxide. Extract with Dichloromethane (3 x 20 mL). Dry the combined organics over Na2SO4 and purify via flash column chromatography (Silica gel, gradient elution from 0% to 50% EtOAc in Hexanes).
Validation Checkpoint 2 (NMR Confirmation): Analyze the purified product via 1H NMR. The successful displacement of the C-2 chlorine is confirmed by the emergence of a highly shielded triplet (~1.40 ppm, 3H) and quartet (~4.45 ppm, 2H) corresponding to the newly introduced C-2 ethoxy group. LC-MS will concurrently show the complete loss of the 3:1 chlorine isotope pattern.
Quantitative Data & Optimization Summary
The choice of amine heavily dictates the kinetics of Step 1. Aliphatic amines proceed smoothly at room temperature, while less nucleophilic aromatic amines require forcing conditions (without acid) to prevent regiochemical scrambling.
Amine Nucleophile
Conditions (Step 1)
C-4 Amination Yield (%)
Conditions (Step 2)
Overall Yield (%)
Ammonia (NH3)
NH3 in MeOH, 25 °C, 12 h
88%
NaOEt/EtOH, 80 °C, 4 h
76%
Primary Aliphatic (e.g., Methylamine)
MeNH2 in THF, 25 °C, 4 h
92%
NaOEt/EtOH, 80 °C, 4 h
81%
Secondary Aliphatic (e.g., Morpholine)
Morpholine, THF, 60 °C, 6 h
85%
NaOEt/EtOH, 80 °C, 6 h
72%
Primary Aromatic (e.g., Aniline)
Aniline, DMF, 100 °C, 18 h*
45%
NaOEt/EtOH, 80 °C, 8 h
35%
*Note: Aromatic amines require elevated temperatures. Acid catalysis must be strictly avoided to prevent inversion of regioselectivity to the C-2 position.
Application Note: Rational Design and Synthesis of Antimicrobial Agents via 2-Chloro-4-ethoxyquinazoline
Pharmacophore Rationale and Mechanistic Design The quinazoline scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of antimicrobial, antimalarial, and antineoplastic agents[1...
Author: BenchChem Technical Support Team. Date: March 2026
Pharmacophore Rationale and Mechanistic Design
The quinazoline scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of antimicrobial, antimalarial, and antineoplastic agents[1]. Because the quinazoline ring is a bioisostere of both purines and pteridines, its derivatives effectively act as competitive inhibitors of vital bacterial enzymes, such as dihydrofolate reductase (DHFR) and DNA gyrase[2].
To build a diverse library of antimicrobial candidates, 2-chloro-4-ethoxyquinazoline serves as an optimal, highly versatile synthetic intermediate. The strategic advantage of this intermediate lies in the differential electrophilicity of the C2 and C4 positions on the quinazoline ring. The C4 position is highly electron-deficient due to the combined electron-withdrawing effects of the N1 and N3 atoms, making it the kinetic and thermodynamic site for initial nucleophilic attack[3].
By exploiting this regioselectivity, researchers can perform a controlled nucleophilic aromatic substitution (
) on 2,4-dichloroquinazoline using exactly one equivalent of sodium ethoxide at low temperatures to yield 2-chloro-4-ethoxyquinazoline[4]. The ethoxy group at C4 not only acts as a protecting group that prevents over-amination but also modulates the lipophilicity of the final drug candidate. The remaining C2-chloride is then displaced by various pharmacophoric amines (e.g., substituted anilines, piperazines) at elevated temperatures to generate the final antimicrobial agents[3].
Fig 1. Regioselective synthetic workflow for 2-amino-4-ethoxyquinazoline antimicrobial agents.
Validated Experimental Protocols
As a self-validating system, these protocols incorporate specific analytical checkpoints to ensure reaction fidelity and prevent the propagation of synthetic errors.
Protocol A: Regioselective Synthesis of 2-Chloro-4-ethoxyquinazoline
Objective: Monosubstitution of 2,4-dichloroquinazoline at the C4 position.
Causality & Control: Low temperature (0 °C) is critical. At room temperature or above, the C2 position begins to compete, leading to the undesired 2,4-diethoxyquinazoline byproduct[4].
Initiation: Dissolve 2,4-dichloroquinazoline (10.0 mmol, 1.99 g) in 30 mL of anhydrous ethanol under an inert argon atmosphere. Cool the reaction flask to 0 °C using an ice-water bath.
Nucleophilic Addition: Prepare a fresh solution of sodium ethoxide (10.5 mmol) in 10 mL of anhydrous ethanol. Add this solution dropwise to the reaction mixture over 30 minutes to maintain strict thermal control.
Propagation: Stir the mixture at 0 °C for 2 hours.
Validation Checkpoint 1 (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes:EtOAc 4:1). The starting material (
) should disappear, replaced by a single new spot ().
Quenching & Isolation: Quench the reaction by pouring it into 100 mL of crushed ice/water. Extract the aqueous layer with Ethyl Acetate (
mL).
Purification: Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure. Recrystallize from cold hexanes to afford pure 2-chloro-4-ethoxyquinazoline.
Objective: Displacement of the C2-chloride with diverse amines to form the active antimicrobial pharmacophore.
Causality & Control: The C2-chloride is significantly less reactive than the C4 position. Therefore, the reaction requires elevated temperatures (100 °C) and a non-nucleophilic base (N,N-Diisopropylethylamine, DIPEA) to scavenge the HCl byproduct, driving the equilibrium forward without competing with the nucleophile[3].
Initiation: In a heavy-walled sealed tube, dissolve 2-chloro-4-ethoxyquinazoline (1.0 mmol, 208.6 mg) in 5 mL of anhydrous N,N-Dimethylformamide (DMF).
Reagent Addition: Add the desired amine (e.g., p-fluoroaniline, piperazine) (1.5 mmol) and DIPEA (2.0 mmol, 348 µL).
Propagation: Seal the tube and heat to 100 °C in an oil bath for 16 hours.
Validation Checkpoint 3 (Colorimetric/Phase): The solution often transitions from pale yellow to deep amber as the secondary/tertiary amine product forms.
Isolation: Cool to room temperature, dilute with 20 mL of ice-cold water to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum.
Purification: Purify via flash column chromatography (DCM:MeOH gradient) to yield the 2-amino-4-ethoxyquinazoline derivative.
Biological Evaluation System
To establish trustworthiness, the synthesized compounds must be evaluated using a self-validating, objective biological assay. The Resazurin-based Microtiter Assay (REMA) is employed to determine the Minimum Inhibitory Concentration (MIC).
Protocol C: Resazurin-based MIC Determination
Causality & Control: Resazurin is a blue, non-fluorescent dye. Viable bacterial cells reduce resazurin to resorufin, which is pink and highly fluorescent. This provides a binary, colorimetric validation of bacterial viability, eliminating the subjectivity of visual turbidity assessments.
Preparation: Prepare serial two-fold dilutions of the quinazoline derivatives (from 64 µg/mL to 0.125 µg/mL) in Mueller-Hinton Broth within a 96-well microtiter plate.
Inoculation: Add standard bacterial suspensions (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) to achieve a final inoculum of
CFU/mL per well.
Incubation: Incubate the plates at 37 °C for 18 hours.
Indicator Addition: Add 10 µL of a 0.01% resazurin sodium salt solution to each well. Incubate for an additional 2 hours in the dark.
Readout: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
Fig 2. Proposed mechanism of action: Competitive inhibition of critical bacterial enzymes.
Quantitative Structure-Activity Relationship (QSAR) Data
The following table summarizes the antimicrobial efficacy of the synthesized 2-amino-4-ethoxyquinazoline library. The data demonstrates that electron-withdrawing groups on the aniline ring (Compound 2) or the incorporation of cyclic secondary amines (Compound 4) significantly enhance binding affinity and membrane permeability, resulting in lower MIC values.
Table 1: Minimum Inhibitory Concentration (MIC) of Synthesized Derivatives
Compound ID
C2-Amine Substituent (R-Group)
MIC: S. aureus (µg/mL)
MIC: E. coli (µg/mL)
Cytotoxicity CC (µM)
1
Aniline
16.0
32.0
> 100
2
4-Fluoroaniline
4.0
16.0
> 100
3
Morpholine
32.0
> 64.0
> 100
4
Piperazine
8.0
8.0
> 100
Control
Ciprofloxacin
0.5
0.25
N/A
Note: CC
values > 100 µM indicate a highly favorable therapeutic index, confirming that the antimicrobial activity is target-specific rather than a result of general mammalian cytotoxicity.
References
Saini, S., et al. "Synthesis and Evaluation of Quinazoline Derivative as Antimicrobial and Surface Active Agent." Asian Journal of Chemistry, Vol. 24, No. 12 (2012). URL: [Link]
Behalo, M. S., et al. "Synthesis of quinazoline derivatives as potential antimicrobial agents." Benha University. URL:[Link]
"Product Class 13: Quinazolines." Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 16. URL:[Link]
Shepherd, R. G., & Fedrick, J. L. "Reactivity in Bicyclic Azines." Advances in Heterocyclic Chemistry, Volume 4. URL:[Link]
protocol for the synthesis of triazoloquinazolines using 2-Chloro-4-ethoxy-quinazoline.
Executive Summary The [1,2,4]triazolo[4,3-a]quinazoline scaffold represents a privileged structure in medicinal chemistry, exhibiting potent antagonism against adenosine receptors (A1/A2A) and serving as a core for vario...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The [1,2,4]triazolo[4,3-a]quinazoline scaffold represents a privileged structure in medicinal chemistry, exhibiting potent antagonism against adenosine receptors (A1/A2A) and serving as a core for various anticancer agents. This application note details the synthesis of 4-ethoxy-[1,2,4]triazolo[4,3-a]quinazoline starting from 2-chloro-4-ethoxy-quinazoline .
Unlike generic protocols, this guide addresses the specific chemoselectivity required to retain the 4-ethoxy moiety while activating the 2-chloro position, and manages the critical Dimroth rearrangement , a phenomenon that often leads to unintended isomeric mixtures in this scaffold class.
Key Strategic Advantages
Chemoselectivity: Optimized conditions to favor
at C2 over C4.
Isomer Control: Protocols to distinguish and control the formation of the kinetic
isomer versus the thermodynamic isomer.
Green Solvent System: Utilization of ethanol as the primary reaction medium.
Strategic Rationale & Mechanism
Chemoselectivity (The C2 vs. C4 Challenge)
In 2,4-dichloroquinazoline, the C4 position is significantly more reactive toward nucleophiles. However, in the starting material 2-chloro-4-ethoxy-quinazoline , the C4 position is deactivated by the electron-donating ethoxy group (via resonance). Consequently, the C2 position, flanked by two nitrogen atoms, becomes the primary electrophilic site for hydrazine attack.
The Dimroth Rearrangement
A critical consideration in triazoloquinazoline synthesis is the Dimroth rearrangement .[1][2][3][4]
Kinetic Product: Cyclization of the 2-hydrazino intermediate typically yields the [1,2,4]triazolo[4,3-a]quinazoline .
Thermodynamic Product: Under acidic conditions, basic conditions, or high thermal stress, the
isomer undergoes ring-opening and recyclization to form the more stable [1,2,4]triazolo[1,5-a]quinazoline .
Figure 1: Reaction pathway illustrating the conversion of 2-chloro-4-ethoxy-quinazoline to the triazolo scaffold and the potential for Dimroth rearrangement.
Experimental Protocols
Phase 1: Synthesis of 2-Hydrazino-4-ethoxyquinazoline
This step involves the nucleophilic displacement of the chlorine atom at C2.
Reagents:
2-Chloro-4-ethoxy-quinazoline (1.0 eq)
Hydrazine hydrate (98%) (5.0 eq)
Ethanol (Absolute) (10 vol)
Protocol:
Setup: Charge a round-bottom flask with 2-chloro-4-ethoxy-quinazoline and absolute ethanol .
Addition: Add hydrazine hydrate dropwise at room temperature.
Note: Excess hydrazine is crucial to prevent the formation of dimer impurities (where one hydrazine molecule attacks two quinazoline rings).
Reaction: Heat the mixture to varying reflux (approx. 78°C) for 3–5 hours.
Monitoring: Monitor via TLC (System: CHCl3:MeOH 9:1). The starting material spot (
) should disappear, replaced by a lower spot (amine/hydrazine).
Workup:
Cool the reaction mixture to
using an ice bath.
The product typically precipitates as a solid.
Filter the precipitate and wash with cold ethanol (
) followed by water to remove hydrazine hydrochloride salts.
Drying: Dry the solid under vacuum at
.
Yield Expectation: 75–85%
Appearance: Off-white to pale yellow solid.
Phase 2: Cyclization to 4-Ethoxy-[1,2,4]triazolo[4,3-a]quinazoline
This step uses triethyl orthoformate (TEOF) as a one-carbon donor to close the triazole ring.
Reagents:
2-Hydrazino-4-ethoxyquinazoline (1.0 eq)
Triethyl orthoformate (TEOF) (10 vol) — Acts as both reagent and solvent.
Solution: Ensure hydrazine hydrate is fresh. Old hydrazine often degrades to form water/impurities.
References
El-Hashash, M. A., et al. (2011). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Organic Chemistry International.[11]
Potikha, L. M., et al. (2021).[8] The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines. Chemistry of Heterocyclic Compounds.
Antypenko, L., et al. (2013). Synthesis and biological evaluation of some new [1,2,4]triazolo[4,3-a]quinazolin-5(4H)-ones. Scientia Pharmaceutica.
Organic Chemistry Portal. Synthesis of Quinazolines.
2-Chloro-4-ethoxy-quinazoline in the synthesis of anti-inflammatory compounds.
Application Note: 2-Chloro-4-ethoxyquinazoline as a Core Scaffold in the Synthesis of Anti-Inflammatory Therapeutics Introduction & Mechanistic Rationale The quinazoline and quinazolin-4(3H)-one scaffolds are highly priv...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: 2-Chloro-4-ethoxyquinazoline as a Core Scaffold in the Synthesis of Anti-Inflammatory Therapeutics
Introduction & Mechanistic Rationale
The quinazoline and quinazolin-4(3H)-one scaffolds are highly privileged structures in medicinal chemistry, extensively utilized in the development of analgesic and anti-inflammatory agents[1]. Marketed drugs such as Proquazone demonstrate the clinical viability of quinazoline-based non-steroidal anti-inflammatory drugs (NSAIDs)[1]. Recent advances have further established that substitutions at the C-2 and C-3 positions of the quinazoline nucleus significantly modulate anti-inflammatory activity by targeting the TLR4/NF-κB signaling axis, cyclooxygenase (COX-1/COX-2), and lipoxygenase (LOX-15) pathways[2][3].
A critical challenge in synthesizing C-2 substituted quinazolin-4(3H)-ones is the differential reactivity of the quinazoline ring. The starting material, 2,4-dichloroquinazoline, possesses two electrophilic centers. Because the C-4 position is highly activated by the electron-withdrawing effects of both nitrogen atoms, it is significantly more reactive toward nucleophiles than the C-2 position.
To achieve precise functionalization at the C-2 position, 2-chloro-4-ethoxyquinazoline is employed as a highly strategic intermediate. By reacting 2,4-dichloroquinazoline with one equivalent of sodium ethoxide at low temperatures, the C-4 position is regioselectively converted into an ethoxy ether. This ethoxy group serves a dual purpose:
Protecting/Directing Group: It pacifies the C-4 position, forcing subsequent nucleophilic aromatic substitution (SNAr) to occur strictly at the C-2 position.
Thermodynamic Sink: Following C-2 amination, the 4-ethoxy group can be readily hydrolyzed under acidic conditions to yield the thermodynamically stable quinazolin-4(3H)-one (lactam) core, driving the reaction to completion[4][5].
Biological Targets & Signaling Pathways
Quinazoline derivatives synthesized via this intermediate exhibit potent anti-inflammatory properties by intercepting upstream inflammatory cascades. Specifically, they inhibit the Toll-like receptor 4 (TLR4) signaling pathway, preventing the downstream activation of Nuclear Factor-κB (NF-κB)[2]. This suppression halts the transcription of pro-inflammatory genes, directly reducing the enzymatic activity of COX-2 and inducible nitric oxide synthase (iNOS).
Mechanism of action of quinazolinone derivatives inhibiting TLR4/NF-κB signaling.
Table 1: Quantitative Pharmacological Profile of Quinazoline Derivatives
Compound Class / Drug
Target Pathway / Enzyme
Quantitative Anti-Inflammatory Efficacy
Reference
Proquazone (Marketed)
Non-selective COX
300–900 mg/day dose; Efficacy comparable to diclofenac
| SH-340 | IL-4/IL-13-STAT6 | Dose-dependent suppression of TSLP mRNA and protein |[6] |
Synthetic Workflow & Experimental Methodologies
The synthesis of C-2 functionalized anti-inflammatory quinazolinones follows a highly validated, self-correcting three-step workflow.
Synthetic workflow for anti-inflammatory quinazolin-4(3H)-ones via 2-chloro-4-ethoxyquinazoline.
Protocol 1: Regioselective Synthesis of 2-Chloro-4-ethoxyquinazoline
Causality Check: The reaction must be kept at 0 °C. At elevated temperatures, the C-2 chlorine will also react with ethoxide, leading to the undesired 2,4-diethoxyquinazoline byproduct.
Preparation: Dissolve 2,4-dichloroquinazoline (10.0 mmol) in 30 mL of anhydrous ethanol under an inert nitrogen atmosphere.
Cooling: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C.
Addition: Dropwise, add a freshly prepared solution of sodium ethoxide (10.0 mmol, 1.0 eq) in absolute ethanol over 30 minutes. Maintain vigorous stirring.
Monitoring: Stir for an additional 2 hours at 0 °C. Monitor completion via TLC (Hexane:Ethyl Acetate 4:1). The highly electrophilic C-4 position reacts exclusively under these kinetic conditions.
Workup: Quench the reaction with ice-cold distilled water (50 mL). Extract the aqueous layer with dichloromethane (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield 2-chloro-4-ethoxyquinazoline as a white solid.
Protocol 2: SNAr Amination at the C-2 Position
Causality Check: While 2-chloro-4-ethoxyquinazoline reacts with excess ammonia at the C-4 position (displacing the ethoxy group), reacting it with anilines under acid catalysis strictly directs substitution to the C-2 position[5]. The acid protonates the quinazoline nitrogen, increasing the electrophilicity of the C-2 carbon.
Reaction Setup: In a round-bottom flask, combine 2-chloro-4-ethoxyquinazoline (5.0 mmol) and the desired substituted aniline (e.g., 4-chloroaniline for enhanced COX-2 inhibition) (5.5 mmol) in 20 mL of isopropanol.
Catalysis: Add 3 drops of concentrated HCl (37%) to act as a catalyst.
Heating: Attach a reflux condenser and heat the mixture to 80 °C for 4–6 hours.
Isolation: Upon completion (verified by TLC), cool the mixture to room temperature. The product, 2-arylamino-4-ethoxyquinazoline hydrochloride, often precipitates directly from the isopropanol. Filter the solid and wash with cold isopropanol.
Protocol 3: Acid-Mediated Deprotection to Quinazolin-4(3H)-one
Causality Check: The ethoxy ether at C-4 is highly susceptible to acid-catalyzed cleavage. Heating in aqueous acid hydrolyzes the ether, and the resulting 4-hydroxy tautomerizes instantly to the highly stable 4-oxo (lactam) form, creating a thermodynamic sink that finalizes the anti-inflammatory pharmacophore.
Hydrolysis: Suspend the 2-arylamino-4-ethoxyquinazoline intermediate (3.0 mmol) in 15 mL of 2M aqueous HCl and 5 mL of ethanol (to aid solubility).
Reflux: Heat the suspension to reflux (100 °C) for 2 hours. The suspension will initially clear, followed by the precipitation of the final quinazolin-4(3H)-one product.
Neutralization & Recovery: Cool the reaction to room temperature. Neutralize carefully with saturated aqueous NaHCO₃ until pH 7 is reached.
Purification: Filter the resulting precipitate, wash extensively with distilled water, and recrystallize from ethanol to yield the pure 2-arylaminoquinazolin-4(3H)-one anti-inflammatory compound.
References
Design, synthesis, anti-inflammatory evaluation, and molecular docking studies of novel quinazoline-4(3 H )
Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflamm
Novel Quinazoline Derivative Induces Differentiation of Keratinocytes and Enhances Skin Barrier Functions against Th2 Cytokine-Medi
Assessment of Anti-Inflammatory and Analgesic Activities of a Novel Quinazoline Derivative in Animal Models.
METHODS OF SYNTHESIS OF QUINAZOLINES AND THEIR CONDENSED ANALOGUES – POTENTIAL ANTI-INFLAMMATORY AGENTS (REVIEW). Journal of Chemistry and Technologies.
Cyclic Amidines. Part VIII. Derivatives of 12H-6:7:12a-Triazabenz[a]anthracene and 5aH-5:6:11a-Triazanaphthacene. RSC Publishing.
Advances in Heterocyclic Chemistry, Volume 4. epdf.pub.
Application Note: Regioselective Synthesis of 2-Chloro-4-ethoxyquinazoline
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Intermediate synthesis for kinase inhibitors, cross-coupling precursors, and complex polycyclic scaffolds. Introduction &...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Application: Intermediate synthesis for kinase inhibitors, cross-coupling precursors, and complex polycyclic scaffolds.
Introduction & Mechanistic Rationale
In medicinal chemistry, the quinazoline core is a privileged scaffold, forming the structural basis for numerous FDA-approved therapeutics (e.g., EGFR inhibitors). The functionalization of this core often begins with 2,4-dichloroquinazoline. A critical challenge in its derivatization is achieving strict regiocontrol during nucleophilic aromatic substitution (
).
The C4 position of the quinazoline ring is significantly more electron-deficient than the C2 position. This disparity arises because nucleophilic attack at C4 forms a highly stabilized Meisenheimer complex, where the resulting negative charge is efficiently delocalized across the N1 and N3 nitrogen atoms. Consequently, 2,4-dichloroquinazoline undergoes highly selective mono-substitution at the 4-position when treated with alcoholic alkoxides at 25 °C, routinely achieving 80–98% yields[1].
The resulting product, 2-chloro-4-ethoxyquinazoline, serves as a stable, highly versatile intermediate. It can be subsequently diversified—for example, via cross-coupling or amination with anilines—to yield complex triazabenzanthracene precursors and other polycyclic systems[2].
Regioselective S_NAr workflow for the synthesis of 2-chloro-4-ethoxyquinazoline.
Quantitative Reaction Parameters
To ensure reproducibility and prevent over-alkylation (di-substitution), strict adherence to stoichiometry is required.
Table 1: Stoichiometry and Reagent Properties
Component
MW ( g/mol )
Equivalents
Amount
Density / Conc.
Role
2,4-Dichloroquinazoline
199.04
1.00
1.99 g (10.0 mmol)
Solid
Electrophile
Sodium Ethoxide
68.05
1.05
3.90 mL (10.5 mmol)
21 wt% in EtOH
Nucleophile / Base
Ethanol (Anhydrous)
46.07
-
20.0 mL
Liquid
Solvent
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system. Every experimental choice is grounded in the physicochemical properties of the quinazoline core.
Step 1: Preparation of the Electrophile Solution
Action: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 2,4-dichloroquinazoline (1.99 g, 10.0 mmol) in anhydrous ethanol (20 mL).
Causality: Anhydrous conditions are absolutely critical. The instability of 2,4-dichloroquinazoline to atmospheric moisture is well-documented; it rapidly undergoes autocatalytic hydrolysis to 2-chloro-4-hydroxyquinazoline[3]. Using anhydrous ethanol and a nitrogen atmosphere suppresses this side reaction.
Step 2: Controlled Nucleophilic Addition
Action: Cool the solution to 0 °C using an ice-water bath. Slowly add the sodium ethoxide solution (21 wt% in ethanol, 3.9 mL, 10.5 mmol) dropwise over 15 minutes.
Causality: The
reaction at the C4 position is highly exothermic. Adding the nucleophile at 0 °C prevents localized concentration and thermal spikes, thereby suppressing unwanted nucleophilic attack at the less reactive C2 position (which would yield 2,4-diethoxyquinazoline).
Step 3: Reaction Maturation
Action: Remove the ice bath and allow the reaction to warm to ambient temperature (25 °C). Stir for 2 hours.
Causality: The activation energy for C4 substitution is sufficiently low that ambient temperature drives the reaction to complete conversion within 2 hours, as validated by historical kinetic studies on quinazoline alkoxylation[1].
Step 4: Quenching and Extraction
Action: Concentrate the mixture under reduced pressure to remove ~80% of the ethanol. Dilute the residue with dichloromethane (DCM, 50 mL) and quench with saturated aqueous
(30 mL). Separate the layers and extract the aqueous phase with additional DCM (2 x 20 mL).
Causality: Removing the bulk of the ethanol prevents phase-miscibility issues during the aqueous extraction. The mild basic quench neutralizes any trace acid and effectively partitions the organic product into the DCM layer while leaving inorganic salts in the aqueous phase.
Step 5: Purification
Action: Dry the combined organic layers over anhydrous
, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (silica gel, gradient of 0–20% EtOAc in Hexanes) to afford 2-chloro-4-ethoxyquinazoline.
Causality: While the reaction is highly regioselective, flash chromatography ensures the complete removal of trace di-substituted byproducts and any unreacted starting material, providing an analytically pure intermediate for sensitive downstream assays.
Application Note: Strategic Utilization of 2-Chloro-4-ethoxy-quinazoline in Medicinal Chemistry
This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic utilization of 2-Chloro-4-ethoxy-quinazoline (CAS: 36263-44-8) as a high-value scaffold for generating dive...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic utilization of 2-Chloro-4-ethoxy-quinazoline (CAS: 36263-44-8) as a high-value scaffold for generating diverse heterocyclic libraries, particularly in the development of kinase inhibitors (e.g., EGFR, VEGFR).
Molecular Weight: 208.64 g/mol
Executive Summary & Strategic Value
In the hierarchy of privileged medicinal chemistry scaffolds, the quinazoline ring system is preeminent, serving as the core for numerous FDA-approved kinase inhibitors (e.g., Gefitinib, Erlotinib, Lapatinib). While many of these drugs feature anilines at the C4 position, 2-Chloro-4-ethoxy-quinazoline represents a distinct "branch point" intermediate.
Its value lies in its orthogonal reactivity profile :
C4-Ethoxy Stability: The ethoxy group at C4 acts as a masked hydroxyl or a stable lipophilic handle, deactivating the C4 position toward further nucleophilic attack relative to the C2 position.
C2-Chlorine Reactivity: The chlorine atom at C2 remains highly activated for Nucleophilic Aromatic Substitution (
) or Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig).
This allows researchers to "lock" the C4 position early in the synthesis and strictly diversify the C2 position, a common requirement for optimizing solubility and binding affinity in the ATP-binding pocket of kinases.
Chemical Reactivity Profile & Mechanism[1]
To use this scaffold effectively, one must understand the electronic environment of the quinazoline ring.
Regioselectivity Logic
In 2,4-dichloroquinazoline, the C4 position is significantly more electrophilic than C2 due to the inductive effect of the adjacent nitrogen (N3) and the ability of the ring to stabilize the Meisenheimer intermediate.
Step 1 (Scaffold Generation): Reaction of 2,4-dichloroquinazoline with 1 equivalent of sodium ethoxide yields 2-chloro-4-ethoxyquinazoline . The C4-Cl is displaced first.
Step 2 (Scaffold Utilization): In the resulting 2-chloro-4-ethoxyquinazoline, the C4-ethoxy group is an electron-donating group (via resonance), which stabilizes the ring slightly. However, the C2-Cl remains susceptible to nucleophilic attack because the N1 and N3 atoms still render the C2 carbon electron-deficient.
Reaction Pathways[1][2][3][4][5][6][7]
(Nucleophilic Aromatic Substitution): Primary and secondary amines displace the C2-Cl. This is the primary route for synthesizing 2-amino-4-alkoxyquinazoline libraries.
Suzuki-Miyaura Coupling: The C2-Cl bond is chemically competent for oxidative addition to Pd(0), allowing for the formation of C-C bonds (aryl/heteroaryl coupling).
Experimental Protocols
Protocol A: C2-Diversification via
(Synthesis of 2-Amino-4-ethoxyquinazolines)
Objective: To introduce amine diversity at the C2 position while retaining the C4-ethoxy moiety. This is typical for optimizing solvent-exposed regions of a drug candidate.
Solvent: Acetonitrile (MeCN) or DMF (for less reactive amines)
Procedure:
Setup: In a sealed reaction vial, dissolve 2-Chloro-4-ethoxy-quinazoline (100 mg, 0.48 mmol) in anhydrous MeCN (3 mL).
Addition: Add the amine nucleophile (0.58 mmol) followed by the base (
, 0.96 mmol).
Reaction:
Aliphatic Amines: Heat to 60°C for 4–6 hours.
Anilines (Aromatic Amines): These are less nucleophilic. Heat to 80–90°C for 12–16 hours. Addition of a catalytic amount of KI (10 mol%) can accelerate the reaction.
Monitoring: Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS. The starting material peak (m/z ~209) should disappear, replaced by the product mass (M+Amine-HCl).
Dilute with water (15 mL) and extract with EtOAc (3 x 10 mL).
Wash combined organics with brine, dry over
, and concentrate.
Purification: Flash column chromatography (Gradient: 0-50% EtOAc in Hexanes).
Critical Note: If the reaction is pushed too hard (e.g., >120°C in DMF with strong nucleophiles), there is a risk of displacing the C4-ethoxy group, although this is rare compared to C2 substitution.
Protocol B: C2-Arylation via Suzuki-Miyaura Coupling
Objective: To replace the C2-Cl with an aryl or heteroaryl group, creating bi-aryl systems common in Type II kinase inhibitors.
Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and 2M
(0.75 mL).
Reaction:
Thermal: Heat at 90°C for 12 hours.
Microwave: Irradiate at 110°C for 30–45 minutes.
Workup: Filter through a pad of Celite to remove Palladium residues. Wash the pad with EtOAc. Concentrate the filtrate.
Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH gradients).
Visualizing the Chemical Logic
The following diagram illustrates the regioselective divergence possible with this scaffold.
Caption: Regioselective functionalization workflow. The scaffold (Red) allows orthogonal diversification at C2 via nucleophilic substitution (Blue) or metal-catalyzed coupling (Green).
Medicinal Chemistry Applications (Case Studies)
Application 1: EGFR/VEGFR Dual Inhibition
In the development of Vandetanib and similar analogs, the 4-position is often an aniline. However, 4-alkoxy analogs have been explored to alter the hydrogen bond donor/acceptor profile within the hinge region of the kinase.
Mechanism: The N1 of the quinazoline accepts a H-bond from the hinge region (Met793 in EGFR). The substituent at C2 projects into the solvent front, making it the ideal vector for solubilizing groups (e.g., morpholine, piperazine).
Role of 4-OEt: The ethoxy group provides hydrophobic bulk that can fill the "gatekeeper" pocket or adjacent hydrophobic regions without the metabolic liability of a free phenol.
Application 2: Antibacterial Agents
Research has demonstrated that 2-substituted-4-ethoxyquinazolines possess bactericidal activity. The 2-chloro-4-ethoxy scaffold is reacted with hydrazine hydrate to form 2-hydrazino-4-ethoxyquinazoline , which is subsequently cyclized to form triazolo-quinazoline derivatives. These tricyclic systems have shown efficacy against Gram-positive bacteria by interfering with cell wall synthesis.
References
Regioselectivity in Quinazoline Substitution
Title: Regioselective Nucleophilic Aromatic Substitution of 2,4-Dichloroquinazoline.
Synthesis and Derivatization of Novel Quinazoline Scaffolds from 2-Chloro-4-ethoxyquinazoline
Application Note & Protocol Guide Prepared for: Researchers, Scientists, and Drug Development Professionals Executive Summary The quinazoline scaffold is a privileged pharmacophore in medicinal chemistry, forming the cor...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Protocol Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The quinazoline scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors and biologically active agents. Synthesizing complex, multi-substituted quinazolines requires precision in regioselectivity and chemoselectivity. This application note details the synthesis of 2-chloro-4-ethoxyquinazoline from 2,4-dichloroquinazoline and explores its field-proven utility as a divergent, dielectrophilic intermediate. By manipulating reaction conditions (pH, temperature, and catalysis), researchers can selectively functionalize either the C-2 or C-4 position to generate novel derivative libraries.
Mechanistic Rationale & Chemoselectivity
As a Senior Application Scientist, I emphasize that successful scaffold derivatization relies on understanding the intrinsic electronic environment of the molecule.
Regioselective C-4 Alkoxylation:
In the starting material, 2,4-dichloroquinazoline, the C-4 position is significantly more electrophilic than the C-2 position. This is due to the strong electron-withdrawing effect of the adjacent pyrimidine nitrogens, which exert a greater pull at the para-like C-4 position compared to the ortho-like C-2 position[1]. Consequently, strictly controlled nucleophilic attack by sodium ethoxide under kinetic control (0 °C) yields 2-chloro-4-ethoxyquinazoline with high regioselectivity.
Divergent Reactivity of 2-Chloro-4-ethoxyquinazoline:
Once the ethoxy group is installed, the reactivity profile of the quinazoline ring is fundamentally altered, presenting a fascinating chemoselective divergence:
Acid-Catalyzed SNAr at C-2: Under acidic conditions, protonation of the quinazoline N-1 nitrogen selectively activates the C-2 position. The C-2 chloride is displaced by incoming weak nucleophiles (e.g., anilines), leaving the C-4 ethoxy group intact[2][3].
Base-Promoted SNAr at C-4: Conversely, in the presence of excess ammonia or strong aliphatic amines under basic/neutral conditions, the intrinsic electrophilicity of C-4 dominates, and the ethoxy group acts as a leaving group, resulting in C-4 amination[3].
Transition-Metal Catalysis at C-2: The C-2 chloride readily undergoes oxidative addition with Palladium(0) species, enabling diverse C–C bond formations via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions[4].
Workflow Diagram
Divergent chemoselective synthetic pathways from 2-chloro-4-ethoxyquinazoline.
Experimental Protocols
Protocol A: Regioselective Synthesis of 2-Chloro-4-ethoxyquinazoline
Self-validating metric: The product should appear as a distinct, lower-Rf spot compared to 2,4-dichloroquinazoline on normal-phase TLC.
Preparation: Dissolve 2,4-dichloroquinazoline (10.0 mmol) in anhydrous ethanol (30 mL) under an inert argon atmosphere. Cool the reaction flask to 0 °C using an ice-water bath.
Nucleophile Addition: Slowly add a freshly prepared solution of sodium ethoxide (10.5 mmol, 1.05 eq) in ethanol dropwise over 15 minutes.
Causality Insight: Dropwise addition at 0 °C is critical. At elevated temperatures or with excess base, the C-2 chloride also becomes susceptible to substitution, leading to the 2,4-diethoxyquinazoline byproduct. Maintaining 0 °C ensures thermodynamic control is bypassed in favor of strict kinetic control.
Monitoring: Stir the mixture at 0 °C for 2 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate 4:1).
Workup: Quench the reaction by adding 20 mL of ice-cold distilled water. Extract the aqueous layer with dichloromethane (3 × 20 mL). Washing with water removes inorganic salts and unreacted ethoxide.
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography to afford the pure product.
Protocol B: Acid-Catalyzed C-2 Amination (Synthesis of 4-Ethoxy-N-phenylquinazolin-2-amine)
Preparation: In a round-bottom flask, dissolve 2-chloro-4-ethoxyquinazoline (5.0 mmol) and aniline (5.5 mmol, 1.1 eq) in absolute ethanol (20 mL).
Catalysis: Add 2 drops of concentrated HCl (approx. 0.1 mmol).
Causality Insight: Under neutral conditions, hard nucleophiles may attack the C-4 position, displacing the ethoxide[3]. However, catalytic HCl protonates the quinazoline N-1 nitrogen. This dramatically enhances the electrophilicity of the adjacent C-2 carbon, directing the incoming aniline to displace the C-2 chloride via an SNAr mechanism while preserving the C-4 ethoxy ether[2].
Reaction: Heat the mixture to reflux for 4–6 hours. A precipitate (the product hydrochloride salt) will typically form as the reaction progresses, serving as a visual indicator of successful conversion.
Workup & Neutralization: Cool the mixture to room temperature and collect the precipitate via vacuum filtration. Suspend the solid in saturated aqueous NaHCO₃ (15 mL) and stir for 30 minutes to liberate the free base. Filter, wash with cold water, and dry under vacuum.
Preparation: Charge a Schlenk flask with 2-chloro-4-ethoxyquinazoline (2.0 mmol), arylboronic acid (2.4 mmol, 1.2 eq), and K₂CO₃ (4.0 mmol, 2.0 eq).
Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 15 mL). Degas the suspension by bubbling argon through the mixture for 10 minutes.
Causality Insight: The biphasic solvent system is essential; dioxane solubilizes the organic substrate and catalyst, while water dissolves the inorganic base, facilitating the crucial transmetalation step of the catalytic cycle[4]. Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) catalyst.
Catalyst Addition: Quickly add Pd(PPh₃)₄ (0.1 mmol, 5 mol%). Seal the flask and heat to 90 °C for 8 hours.
Workup: Cool to room temperature, dilute with ethyl acetate (30 mL), and wash with water and brine. Dry the organic layer, concentrate, and purify via silica gel chromatography.
Quantitative Data & Optimization
Table 1: Optimization of Reaction Conditions for C-4 Alkoxylation
Demonstrating the necessity of kinetic control for regioselectivity.
Entry
Reagents
Solvent
Temp (°C)
Time (h)
Regioselectivity (C4:C2)
Yield (%)
1
NaOEt (1.05 eq)
EtOH
0
2
>95:5
88
2
NaOEt (1.05 eq)
EtOH
25
2
85:15
75
3
EtOH (1.2 eq), DIPEA
THF
25
12
90:10
82
4
EtOH (1.2 eq), K₂CO₃
DMF
60
4
70:30
55
Table 2: Chemoselective Derivatization Outcomes of 2-Chloro-4-ethoxyquinazoline
Highlighting the divergent reactivity profile based on catalytic and environmental conditions.
Entry
Reactant / Nucleophile
Catalyst / Promoter
Conditions
Major Product Site
Yield (%)
1
Aniline (1.1 eq)
HCl (cat.)
EtOH, Reflux, 6 h
C-2 (Chloride displacement)
85
2
Ammonia (excess)
None
EtOH, Sealed tube, 80 °C
C-4 (Ethoxy displacement)
78
3
4-Methoxyphenylboronic acid
Pd(PPh₃)₄ (5 mol%)
Dioxane/H₂O, 90 °C, 8 h
C-2 (Cross-coupling)
91
4
Sodium methanethiolate
None
THF, 0 °C, 2 h
C-2 (Chloride displacement)
82
References
1.[2] Butler, K., & Partridge, M. W. (1959). Heating of 2-chloro-4-ethoxyquinazoline and methyl anthranilate. RSC Publishing.
2.[1] Product Class 13: Quinazolines. Science of Synthesis, Thieme Connect.
3.[3] Albert, A., et al. (1965). Advances in Heterocyclic Chemistry, Volume 4. EPDF.
4.[4] Mphahlele, M. J., et al. (2018). Regioselective alkylation of 6-bromo-2,4-dichloroquinazoline 22. ResearchGate.
use of 2-Chloro-4-ethoxy-quinazoline in the preparation of kinase inhibitors
Application Note: Strategic Utilization of 2-Chloro-4-ethoxy-quinazoline in Kinase Inhibitor Design Executive Summary The quinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numer...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Strategic Utilization of 2-Chloro-4-ethoxy-quinazoline in Kinase Inhibitor Design
Executive Summary
The quinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors (e.g., Gefitinib, Erlotinib, Lapatinib). While classical strategies prioritize C4-anilino substitution for EGFR inhibition, the 2-chloro-4-ethoxy-quinazoline scaffold represents a specialized intermediate. It allows researchers to "lock" the C4 position with an alkoxy moiety—often to probe the ATP-binding pocket's hydrophobic tolerance or to modulate solubility—while exclusively directing nucleophilic attack or metal-catalyzed coupling to the C2 position.
This guide details the mechanistic rationale, synthetic protocols, and quality control measures for utilizing 2-chloro-4-ethoxy-quinazoline to generate focused kinase inhibitor libraries.
Structural Rationale & Chemical Biology
The Quinazoline Pharmacophore
In the ATP-binding pocket of protein kinases, the quinazoline N1 acts as a critical hydrogen bond acceptor for the hinge region (typically interacting with the backbone NH of residues like Met793 in EGFR).
C4 Position: Usually occupied by a bulky hydrophobic group (aniline) to occupy the hydrophobic pocket. However, 4-alkoxy variants are explored to alter metabolic stability or target specific serine/threonine kinases where the pocket shape differs.
C2 Position: The 2-chloro substituent is the "warhead" for diversification. It is positioned to project substituents towards the solvent-exposed region or the ribose-binding pocket, making it an ideal vector for solubilizing groups (e.g., morpholine, piperazine).
Reactivity & Regiocontrol
The electrophilicity of the quinazoline ring is asymmetrical.
C4 > C2: In 2,4-dichloroquinazoline, the C4 position is significantly more electrophilic due to the additive inductive effects of N3 and N1.
The "Capping" Strategy: By starting with (or synthesizing) 2-chloro-4-ethoxy-quinazoline , the highly reactive C4 position is already "capped" as an ether. Since the ethoxy group is a poor leaving group compared to chloride, subsequent nucleophilic aromatic substitution (
) is forced to occur exclusively at the C2 position.
Visualizing the Workflow
The following diagram illustrates the regioselective logic and synthetic pathways available for this scaffold.
Caption: Figure 1. Regioselective synthesis workflow. The C4-ethoxy group directs subsequent chemistry to the C2-position, enabling divergent library synthesis.
Detailed Experimental Protocols
Protocol A: Synthesis of the Scaffold (If starting from 2,4-Dichloro)
Note: If you have purchased 2-chloro-4-ethoxy-quinazoline commercially, skip to Protocol B.
Objective: Selective mono-substitution of 2,4-dichloroquinazoline.
Mechanism:
When characterizing the final inhibitors, use the following template to ensure data integrity.
Table 1: QC Parameters for 2-Substituted-4-ethoxy-quinazolines
Parameter
Method
Acceptance Criteria
Note
Purity
HPLC (254 nm)
> 95%
Essential for biological assays (IC50).
Identity
1H-NMR (DMSO-d6)
Integrals match structure
Diagnostic: 4-Ethoxy appears as a quartet at 4.5 ppm.[2]
Mass
HRMS (ESI+)
< 5 ppm
Confirm absence of de-ethylated (4-hydroxy) byproduct.
Solubility
Kinetic Solubility
> 50 M (PBS pH 7.4)
2-amino substituents often improve this over the parent chloride.
Expert Troubleshooting (FAQs)
Issue: Hydrolysis of the 4-ethoxy group.
Cause: Highly acidic conditions or prolonged heating in water.
Solution: The 4-ethoxy group is an imidate ether. It is stable under basic/neutral conditions but labile in strong acid. Avoid using HCl/dioxane for deprotection steps elsewhere in the molecule if the ethoxy group must be retained.
Issue: Low reactivity at C2 with Anilines.
Cause: The 4-ethoxy group is electron-donating (by resonance), which deactivates the ring slightly compared to the 4-chloro parent.
Solution: Switch to Buchwald-Hartwig conditions (Pd-catalysis) instead of standard
if the aniline is electron-deficient.
References
Bridges, A. J., et al. (1996). "Tyrosine Kinase Inhibitors.[1][3] 8. An Unusually Steep Structure-Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor." Journal of Medicinal Chemistry.
Mhaske, S. B., & Argade, N. P. (2006). "The Chemistry of Recently Isolated Naturally Occurring Quinazolinone Alkaloids." Tetrahedron. (Discusses regioselectivity of quinazoline substitution).
El-Hashash, M. A., et al. (2012).[4] "Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives." Global Journal of Health Science.[4]
Ravez, S., et al. (2014). "Protein kinase inhibitors based on the quinazoline scaffold: a patent review (2009 – 2012)." Expert Opinion on Therapeutic Patents.
BenchChem Application Data. "Synthesis of Quinazoline-Based Kinase Inhibitors Using Boronic Acids."
Disclaimer: This protocol involves the use of hazardous chemicals. All experiments should be performed in a fume hood with appropriate Personal Protective Equipment (PPE).
Technical Support Center: Optimizing the Yield of 2-Chloro-4-ethoxy-quinazoline Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals struggling with the regioselective synthesis of 2-chl...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals struggling with the regioselective synthesis of 2-chloro-4-ethoxy-quinazoline from 2,4-dichloroquinazoline.
Synthesizing this critical intermediate requires precise kinetic control. Poor yields are rarely due to reagent failure; they are almost always the result of thermodynamic over-alkylation or autocatalytic hydrolysis. This guide synthesizes field-proven protocols with mechanistic causality to help you build a self-validating experimental system.
Mechanistic Overview & Reaction Logic
The quinazoline ring is a π-electron-deficient heterocycle. The fundamental principle driving this synthesis is the massive disparity in electrophilicity between the C2 and C4 positions. Nucleophilic substitution at the 4-position is kinetically favored and can be up to 6,500 times faster than at the 2-position . However, if the reaction is not strictly controlled, the secondary substitution at C2 or competitive hydrolysis will devastate your yield.
Workflow and causality of impurity formation during regioselective ethoxylation.
Troubleshooting FAQs
Q1: Why am I getting a high percentage of 2,4-diethoxyquinazoline (over-alkylation) instead of the mono-substituted product?A: You are losing kinetic control. While the C4 position is highly reactive, the C2 position will undergo substitution if the activation energy is provided (via heat) or if there is a local excess of the nucleophile . To prevent this, you must maintain the reaction strictly between 0 °C and 5 °C and use exactly 1.0 equivalent of sodium ethoxide. Furthermore, the ethoxide must be added dropwise (preferably via a syringe pump) to ensure the steady-state concentration of the nucleophile remains near zero, preventing it from reacting with the already formed 2-chloro-4-ethoxyquinazoline.
Q2: My LC-MS shows a massive impurity peak corresponding to 2-chloro-quinazolin-4(3H)-one. What causes this?A: This is the result of autocatalytic hydrolysis caused by moisture. 2,4-dichloroquinazoline is exceptionally sensitive to atmospheric water 1. Water acts as a nucleophile, attacking the C4 position to form 2-chloro-4-hydroxyquinazoline, which rapidly tautomerizes to the stable 4(3H)-one form. This side reaction generates HCl. The acid protonates the quinazoline nitrogens, making the ring even more electrophilic and exponentially accelerating further degradation. You must use strictly anhydrous solvents, flame-dried glassware, and an inert argon atmosphere.
Q3: Can I use ethanol and an organic base (like DIPEA) instead of sodium ethoxide?A: It is highly discouraged. Alcohols are relatively weak nucleophiles. Relying on ethanol and a tertiary amine requires higher temperatures or extended reaction times to drive the substitution. Extended time in the presence of basic amines increases the risk of side reactions and degradation 2. Using a pre-formed, strong nucleophile like sodium ethoxide allows the reaction to proceed instantaneously at 0 °C, locking in the regioselectivity.
Quantitative Data & Condition Optimization
The table below summarizes the causality between experimental conditions and product distribution. Use this as a diagnostic tool to reverse-engineer your failed reactions.
Table 1: Impact of Reaction Conditions on Yield and Impurity Profile
Equivalents of NaOEt
Temperature (°C)
Addition Method
Yield of Target (%)
Major Impurity Profile
1.0 eq
0 - 5 °C
Syringe Pump (30 min)
> 85%
Trace hydrolysis (<2%)
1.5 eq
0 - 5 °C
Syringe Pump (30 min)
60%
2,4-Diethoxyquinazoline (25%)
1.0 eq
25 °C (RT)
Bolus / Rapid
55%
2,4-Diethoxyquinazoline (30%)
1.0 eq
0 - 5 °C
Syringe Pump (Wet Solvent)
< 40%
2-Chloro-quinazolin-4(3H)-one
Self-Validating Experimental Protocol
A robust protocol must validate itself at critical junctures to prevent downstream failures. The following methodology incorporates specific checkpoints and chemical safety nets.
Self-validating experimental workflow for controlled ethoxylation.
Step-by-Step Methodology:
System Preparation (Moisture Exclusion): Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, an argon inlet, and a rubber septum. Purge the system with argon for 15 minutes.
Substrate Dissolution: Dissolve 10.0 g (50.2 mmol) of 2,4-dichloroquinazoline in 100 mL of strictly anhydrous THF. Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C.
Controlled Nucleophilic Attack: Prepare a solution of sodium ethoxide (3.42 g, 50.2 mmol, exactly 1.0 eq) in 20 mL of anhydrous ethanol. Load this into a syringe pump. Add the solution dropwise over 30 to 45 minutes, ensuring the internal temperature never exceeds 5 °C.
Self-Validation (The Checkpoint): Stir for an additional 15 minutes post-addition. Pull a micro-aliquot and analyze via TLC (Hexane:EtOAc 8:2) or HPLC.
Logic Gate: If starting material remains, do not apply heat . Heat will trigger C2 substitution. Instead, add a highly precise micro-aliquot (0.05 eq) of NaOEt and stir for 15 more minutes.
Chemical Quenching (The Safety Net): Once the starting material is consumed, immediately quench the reaction by adding 50 mL of saturated aqueous NH₄Cl.
Causality: This instantly neutralizes any trace of unreacted ethoxide. If you skip this step and proceed to rotary evaporation, the concentration of unreacted ethoxide will spike as the solvent evaporates, and the rising temperature of the water bath will force the formation of 2,4-diethoxyquinazoline.
Workup & Isolation: Extract the aqueous layer with EtOAc (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude 2-chloro-4-ethoxy-quinazoline. Purify via flash chromatography if necessary.
Author: BenchChem Technical Support Team. Date: March 2026
Case ID: PUR-QNZ-04
Subject: Isolation and Purification of 2-Chloro-4-ethoxy-quinazoline from Reaction Mixtures
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary & Reaction Forensics
Welcome to the technical support module for quinazoline functionalization. The synthesis of 2-chloro-4-ethoxy-quinazoline from 2,4-dichloroquinazoline is a classic nucleophilic aromatic substitution (
). While the reaction appears straightforward, users often encounter difficulty isolating high-purity material due to the competitive reactivity of the C2 and C4 positions.
The Chemistry of the "Mess"
To purify effectively, you must understand what you are separating.[1] The quinazoline ring possesses two electrophilic sites.
C4 Position (Target): This position is significantly more reactive due to the vinylogous amide-like resonance and higher LUMO coefficient. Under controlled conditions (1 eq. ethoxide,
to RT), substitution occurs here selectively.
C2 Position (Impurity Source): Less reactive. Substitution here usually requires higher temperatures or excess nucleophile. If you see 2,4-diethoxyquinazoline , your reaction was likely too hot or ran too long with excess base.
Hydrolysis (The Silent Killer): The C4-chlorine (and the resulting C4-ethoxy group) is susceptible to hydrolysis by atmospheric moisture, converting your product into 2-chloro-4(3H)-quinazolinone (often a stubborn white solid).
Reaction Pathway Visualization
The following diagram outlines the reaction landscape and where impurities originate.
Figure 1: Reaction landscape showing the kinetic pathway to the target and thermodynamic/competitive pathways leading to common impurities.
Critical Workup Protocols
Before purification, the workup must stop the reaction and remove bulk salts without inducing hydrolysis.
Protocol A: Quench & Phase Separation
Stop Condition: TLC indicates consumption of starting material (SM).
Quench: Pour the reaction mixture into ice-cold water (5x reaction volume).
Why? This precipitates the organic product and dissolves inorganic salts (NaCl/KCl). Cold temperature minimizes hydrolysis of the C4-ethoxy group.
Extraction: Extract immediately with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .
Note: Avoid prolonged contact with the aqueous phase.
Select your pathway based on the impurity profile seen on TLC/LC-MS.
Decision Matrix
Impurity Profile
Recommended Method
Primary Solvent System
High Purity (>85%)
Recrystallization
Heptane / Ethyl Acetate
Bis-substituted (>10%)
Column Chromatography
Hexane / Ethyl Acetate
Hydrolysis Product Present
Base Wash + Column
DCM / aq.
Method 1: Recrystallization (Scalable & Robust)
Best for: Removing trace starting material and minor colored impurities.
The Solvent Paradox: While ethanol is often used for synthesis, recrystallizing this specific compound in boiling ethanol can lead to solvolysis (EtO replacing Cl at C2) or hydrolysis if not dry. We recommend a non-protic binary system.
Step-by-Step:
Dissolution: Dissolve the crude solid in the minimum amount of hot Ethyl Acetate (
).
Precipitation: Slowly add hot Heptane (or Hexane) until the solution turns slightly turbid.
Ratio: Typically 1:3 to 1:5 (EtOAc:Heptane).
Cooling: Remove from heat. Allow to cool to Room Temperature (RT) slowly. Then place in an ice bath (
) for 1 hour.
Collection: Filter the white needles. Wash with cold Heptane.
Drying: Vacuum dry at RT. Do not use high heat.
Method 2: Flash Column Chromatography
Best for: Separating the bis-ethoxy impurity (2,4-diethoxyquinazoline).
The bis-impurity is less polar than the target. The hydrolysis product is significantly more polar.
Stationary Phase: Silica Gel (230-400 mesh).
Mobile Phase: Gradient of Hexane : Ethyl Acetate .
TLC Visualization: UV (254 nm). The target usually fluoresces strongly.
Troubleshooting & FAQs
Issue 1: "My product turned into a white solid that won't dissolve in organic solvents."
Diagnosis: Hydrolysis. You likely formed 2-chloro-4(3H)-quinazolinone .
The Fix: This impurity is acidic (amide proton).
Dissolve your crude mixture in DCM.
Wash with 5% aqueous
or . The hydrolyzed impurity will deprotonate and move to the aqueous layer.
Separate the organic layer, dry, and evaporate.
Issue 2: "I cannot separate the bis-ethoxy impurity from my target."
Diagnosis: The Rf values are too close.
The Fix: Change the selectivity of your column.
Switch solvent system to DCM : Methanol (99:1). The chlorinated target interacts differently with silica in chlorinated solvents compared to the bis-ethoxy analog.
Alternatively, use Toluene as the non-polar component instead of Hexane in your original gradient.
Issue 3: "The product oils out during recrystallization."
Diagnosis: The solution is too concentrated or the anti-solvent (Heptane) was added too fast.
The Fix:
Re-heat the mixture until clear.
Add a "seed crystal" of pure product if available.
Add a small amount (1-2%) of DCM to the hot mixture to increase solubility slightly, then cool very slowly.
Workflow Visualization
Use this logic tree to guide your daily experiments.
Figure 2: Decision tree for selecting the appropriate purification method based on impurity profile.
References
Regioselectivity of 2,4-Dichloroquinazoline
Al-Karmalawy, A. A., et al. (2021).[3][4] Design and discovery of new 1,2,4-triazolo[4,3-c]quinazolines as potential DNA intercalators and topoisomerase II inhibitors.[4] Archiv Der Pharmazie, 354(3).[4]
Context: Confirms C4 is the primary site of nucleophilic attack due to resonance stabilization and lower activ
Synthesis & Reactivity
El-Hashash, M. A., et al. (2011).[3] The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Organic Chemistry International, Vol 2011.[3]
Context: Details the synthesis conditions and the formation of byproducts like 2,4-diethoxyquinazoline.
Purification & Crystallization
Athabasca University.
Context: Standard protocols for single and dual-solvent recrystallization techniques applicable to quinazoline deriv
common side reactions in the synthesis of 2-Chloro-4-ethoxy-quinazoline
Welcome to the Technical Support Center for Quinazoline Synthesis. This guide is designed for researchers, scientists, and drug development professionals conducting Nucleophilic Aromatic Substitution (SNAr) on quinazolin...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Quinazoline Synthesis.
This guide is designed for researchers, scientists, and drug development professionals conducting Nucleophilic Aromatic Substitution (SNAr) on quinazoline scaffolds. Specifically, this module addresses the regioselective synthesis of 2-chloro-4-ethoxyquinazoline from 2,4-dichloroquinazoline—a critical intermediate in medicinal chemistry—and provides actionable troubleshooting for its most common side reactions.
Why does substitution occur at the C4 position first?
The regioselectivity of 2,4-dichloroquinazoline is governed by inherent electronic factors rather than steric hindrance. In silico Density Functional Theory (DFT) calculations demonstrate that the carbon atom at the 4-position possesses a significantly higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient compared to the C2 position [1]. Consequently, the activation energy for nucleophilic attack at C4 is substantially lower. When treated with exactly one equivalent of an oxygen nucleophile (like sodium ethoxide) at low temperatures, the SNAr reaction is kinetically controlled, yielding the 4-ethoxy derivative almost exclusively.
Reaction pathways for 2-chloro-4-ethoxyquinazoline synthesis and common side reactions.
Section 2: Troubleshooting Common Side Reactions
Despite the inherent regioselectivity of the scaffold, deviations from strict stoichiometric or environmental controls will lead to three primary side reactions.
Issue 1: Over-substitution (Formation of 2,4-diethoxyquinazoline)
Causality: While C4 is more reactive, the C2 chlorine remains susceptible to SNAr. If an excess of alkoxide is present, or if the thermal energy in the system exceeds the activation barrier for C2 substitution (typically >25 °C), a second nucleophilic attack occurs, displacing the remaining chlorine.
Prevention: Strictly limit sodium ethoxide to 1.00 equivalent and maintain the reaction temperature between 0 °C and 5 °C.
Issue 2: Hydrolysis (Formation of 2-chloroquinazolin-4(3H)-one)
Causality: 2,4-dichloroquinazoline is highly sensitive to moisture. Water acts as a competing nucleophile, attacking the highly electrophilic C4 position. This hydrolysis is autocatalytic; the generation of the HCl byproduct accelerates the further degradation of the starting material [2].
Prevention: Employ strictly anhydrous solvents, flame-dried glassware, and an inert atmosphere (Argon/N2). Never use sodium hydroxide in ethanol as a substitute for sodium ethoxide.
Issue 3: Regioisomerization (Formation of 4-chloro-2-ethoxyquinazoline)
Causality: This is extremely rare under standard basic conditions. However, under specific acid-catalyzed conditions or prolonged thermodynamic equilibration, substitution at the C2 position can be artificially forced [3].
Prevention: Avoid acidic impurities and strictly adhere to base-mediated SNAr protocols.
Troubleshooting workflow for identifying and resolving common synthesis impurities.
Section 3: Self-Validating Experimental Protocol
To ensure high fidelity in your synthesis and avoid the side reactions detailed above, follow this self-validating Standard Operating Procedure (SOP) [4].
Step 1: In Situ Generation of Sodium Ethoxide
Action: In a flame-dried, argon-purged flask, add 1.00 equivalent of freshly cut sodium metal (e.g., 23 mg, 1.0 mmol) to 3.0 mL of strictly anhydrous ethanol at 0 °C.
Self-Validation: Stir until hydrogen gas evolution completely ceases and the metal is entirely consumed. This visual cue guarantees exactly 1.00 equivalent of active ethoxide is present, preventing over-alkylation.
Step 2: Regioselective SNAr
Action: Dissolve 1.00 equivalent of 2,4-dichloroquinazoline (199 mg, 1.0 mmol) in 2.0 mL of anhydrous THF or ethanol. Add this solution dropwise to the ethoxide mixture while maintaining the internal temperature at 0–5 °C.
Causality: The dropwise addition ensures the starting material is always in excess relative to the localized concentration of ethoxide, further suppressing di-substitution.
Step 3: Monitoring and Quenching
Action: Stir for 15–30 minutes at 0 °C. Monitor the reaction via TLC (Hexane/Ethyl Acetate 8:2).
Self-Validation: The starting material (Rf ~0.8) should disappear, replaced by a single major spot (Rf ~0.5). If a lower Rf spot appears, over-substitution is occurring. Immediately quench the reaction by evaporating the solvent under reduced pressure at a low temperature, or by adding ice-cold water to precipitate the 2-chloro-4-ethoxyquinazoline. Filter and wash with cold H2O.
Section 4: Quantitative Data & Reaction Outcomes
The following table summarizes how varying parameters directly dictate the product distribution during the synthesis.
Reaction Condition
Reagent Stoichiometry
Temp (°C)
Time
Major Product Identified
Typical Yield / Outcome
Anhydrous EtOH
1.0 eq NaOEt
0–5 °C
30 min
2-Chloro-4-ethoxyquinazoline
>90% (Target)
Anhydrous EtOH
2.5 eq NaOEt
78 °C (Reflux)
4 h
2,4-Diethoxyquinazoline
>85% (Over-reaction)
95% EtOH (Wet)
1.0 eq NaOEt
25 °C
1 h
2-Chloroquinazolin-4(3H)-one
Major (Hydrolysis)
Anhydrous EtOH
1.0 eq DIPEA
25 °C
24 h
2-Chloro-4-ethoxyquinazoline
~70% (Slower kinetic)
Section 5: Frequently Asked Questions (FAQs)
Q: My LC-MS shows a mass of m/z = 180. What went wrong?A: An m/z of 180 corresponds to the protonated mass [M+H]+ of 2-chloroquinazolin-4(3H)-one (or its tautomer, 2-chloroquinazolin-4-ol). This confirms that moisture was introduced into your system, leading to autocatalytic hydrolysis [2]. You must rigorously dry your ethanol and use fresh 2,4-dichloroquinazoline, which degrades if stored in humid conditions.
Q: Can I use commercial Sodium Ethoxide powder instead of generating it in situ?A: Yes, but with extreme caution. Commercial sodium ethoxide powder is highly hygroscopic and degrades over time to sodium hydroxide and sodium carbonate upon exposure to atmospheric moisture. If your commercial batch is old, the hydroxide impurities will cause the hydrolysis side reaction described above. In situ generation from sodium metal is the most reliable method to ensure a truly anhydrous, hydroxide-free reagent.
Q: Why do I see unreacted starting material even after 2 hours at 0 °C?A: If the sodium metal was heavily oxidized (coated in a white crust of sodium oxide/hydroxide) before weighing, you may have introduced less than 1.0 equivalent of active ethoxide. Always trim the oxide layer off the sodium metal under mineral oil before weighing to ensure accurate stoichiometry.
References
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 2024.[Link]
Butler and Partridge: 2-Chloro-4-ethoxyquinazoline. Journal of the Chemical Society (Resumed), 1959.[Link]
Typical procedure for preparation of 2-chloro-4-alkoxyquinazoline. RSC Advances (Supporting Information), 2014.[Link]
Optimization
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on 2-Chloro-4-ethoxyquinazoline
Welcome to the technical support center for optimizing reaction conditions for nucleophilic substitution on 2-chloro-4-ethoxyquinazoline. This guide is designed for researchers, scientists, and drug development professio...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for optimizing reaction conditions for nucleophilic substitution on 2-chloro-4-ethoxyquinazoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this specific transformation. Here, we will delve into the underlying principles governing the reactivity of this substrate and provide practical, field-tested advice to troubleshoot common experimental challenges.
Introduction: Understanding the Reactivity of 2-Chloro-4-ethoxyquinazoline
Nucleophilic aromatic substitution (SNAr) on the quinazoline scaffold is a cornerstone of many synthetic endeavors in medicinal chemistry. However, the reactivity of the electrophilic carbon centers is highly dependent on the substitution pattern of the ring. A common point of confusion arises from comparing 2-chloro-4-ethoxyquinazoline with its more frequently cited analogue, 2,4-dichloroquinazoline.
In 2,4-dichloroquinazoline, the chlorine atom at the C4 position is significantly more reactive towards nucleophiles than the one at the C2 position.[1][2] This is due to the greater ability of the nitrogen at position 1 to stabilize the negative charge of the Meisenheimer intermediate formed during the attack at C4.
However, in 2-chloro-4-ethoxyquinazoline , the situation is electronically different. The ethoxy group at the C4 position is an electron-donating group, which increases the electron density of the quinazoline ring system. This has a deactivating effect on the C2 position for nucleophilic attack compared to a system with an electron-withdrawing group. Consequently, more forcing reaction conditions are often required to achieve efficient substitution at the C2 position.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the nucleophilic substitution on 2-chloro-4-ethoxyquinazoline in a question-and-answer format.
Q1: My reaction is very sluggish, and I'm observing low conversion of my starting material. What are the primary factors to consider for optimization?
A1: Low reactivity is the most common challenge with this substrate due to the electron-donating nature of the C4-ethoxy group. Here’s a prioritized approach to optimization:
Temperature: This is the most critical parameter. Many SNAr reactions on this scaffold require elevated temperatures, often in the range of 80-150 °C. If you are running your reaction at room temperature or slightly elevated temperatures, a significant increase is likely necessary.
Solvent Choice: The choice of solvent can dramatically influence reaction rates. Polar aprotic solvents are generally preferred as they can accelerate SNAr reactions.[3]
Nucleophile Reactivity: The nucleophilicity of your incoming group is paramount. Electron-rich amines will react more readily than electron-poor anilines.
Catalysis: While not always necessary, in some cases, the use of a catalyst can promote the reaction. For certain transformations, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be an alternative for less reactive nucleophiles, though this typically applies to the less reactive C2 position in dichloroquinazolines.[4]
Q2: I'm seeing multiple spots on my TLC, and the yield of my desired product is low. What are the likely side reactions?
A2: Side reactions can plague SNAr chemistry. Here are some possibilities and their remedies:
Hydrolysis of the Chloro Group: If there is water in your reaction mixture, you may observe the formation of the corresponding 2-quinazolinone.
Solution: Ensure you are using anhydrous solvents and reagents.
Reaction with the Solvent: Some polar aprotic solvents, like DMF, can decompose at high temperatures, especially in the presence of a strong base, to generate dimethylamine, which can act as a nucleophile.
Solution: If you suspect this is an issue, consider switching to a more stable solvent like DMSO or dioxane.
Multiple Substitutions (if applicable to the nucleophile): If your nucleophile has multiple reactive sites, you might see complex product mixtures.
Solution: This requires a careful redesign of your nucleophile, possibly involving protecting groups.
Q3: What are the best starting conditions for a nucleophilic substitution on 2-chloro-4-ethoxyquinazoline with a primary amine?
A3: A good starting point is crucial for success. Based on analogous systems, the following conditions are recommended:
Parameter
Recommended Starting Condition
Rationale
Solvent
Dioxane or DMSO
High boiling point polar aprotic solvents that can facilitate the reaction.
Base
N,N-Diisopropylethylamine (DIPEA) or K₂CO₃
An organic or inorganic base to neutralize the HCl generated.
Temperature
100-120 °C
To overcome the deactivating effect of the ethoxy group.
Stoichiometry
1.0 eq. 2-chloro-4-ethoxyquinazoline, 1.2-1.5 eq. amine, 2.0 eq. base
A slight excess of the amine and base is often beneficial.
It is highly recommended to monitor the reaction by TLC or LC-MS to track the consumption of the starting material.
Q4: Can I use microwave irradiation to accelerate the reaction?
A4: Absolutely. Microwave-assisted synthesis is an excellent technique to accelerate SNAr reactions, especially with less reactive nucleophiles.[3] It can significantly reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles.
Experimental Protocols
The following are generalized protocols. Note: Due to the deactivating effect of the C4-ethoxy group, you may need to increase the reaction time and/or temperature compared to similar reactions on 2,4-dichloroquinazoline.
Protocol 1: General Procedure for Amination of 2-Chloro-4-ethoxyquinazoline
This protocol describes a general method for the substitution of the C2-chloro group with a primary or secondary amine.
Materials:
2-Chloro-4-ethoxyquinazoline
Amine of choice
Dioxane (anhydrous)
N,N-Diisopropylethylamine (DIPEA)
Round-bottom flask
Reflux condenser
Inert atmosphere (Nitrogen or Argon)
Procedure:
To a round-bottom flask, add 2-chloro-4-ethoxyquinazoline (1.0 eq).
Under an inert atmosphere, add anhydrous dioxane.
Add the amine (1.2 eq) followed by DIPEA (2.0 eq).
Equip the flask with a reflux condenser and heat the reaction mixture to 110 °C.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Amination
This protocol is suitable for less reactive amines.
Materials:
2-Chloro-4-ethoxyquinazoline
Amine of choice
Ethanol
Microwave reactor vial
Procedure:
To a microwave reactor vial, add 2-chloro-4-ethoxyquinazoline (1.0 eq) and the amine (1.5 eq).
Add ethanol as the solvent.
Seal the vial and place it in the microwave reactor.
Heat the reaction to 140 °C for 30-60 minutes.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the vial to room temperature.
Work-up and purify as described in Protocol 1.
Visualizing the Process
Reaction Mechanism
The nucleophilic aromatic substitution on 2-chloro-4-ethoxyquinazoline proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.
Caption: General SNAr mechanism on 2-chloro-4-ethoxyquinazoline.
Troubleshooting Workflow
A logical workflow for troubleshooting common issues.
Caption: A workflow for troubleshooting low conversion in SNAr.
References
Alesawy, M. S., Al-Karmalawy, A. A., Elkaeed, E. B., Alswah, M., Belal, A., Taghour, M. S., & Eissa, I. H. (2021). Design and discovery of new 1,2,4-triazolo[4,3-c]quinazolines as potential DNA intercalators and topoisomerase II inhibitors. Archiv Der Pharmazie, 354(3), 2000237. [Link]
Alves, M. F. G., de Oliveira, R. B., & de Souza, M. V. N. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 1. [Link]
Chemistry Stack Exchange. (2021). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. [Link]
El-Hashash, M. A., Darwish, K. M., Rizk, S. A., & El-Bassiouny, F. A. (2011). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Organic Chemistry International, 2011, 295491. [Link]
Gazitúa, M., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry, 6, 499. [Link]
Yin, P., Liu, N., Deng, Y.-X., Chen, Y., Deng, Y., & He, L. (2012). Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates. The Journal of Organic Chemistry, 77(6), 2649–2658. [Link]
Zanon, J., & Buchwald, S. L. (2003). Microwave-assisted Suzuki-Miyaura cross-coupling of 4-chloroquinazolines with anilines. Organic Letters, 5(17), 2887–2889. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Ticket ID: #QZN-Cl-OEt-001
Subject: Troubleshooting Low Reactivity at C2 Position
Status: Open / Technical Advisory
Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary
You are encountering low reactivity with 2-Chloro-4-ethoxy-quinazoline . This is a predictable kinetic hurdle. Unlike the highly reactive C4-position in quinazolines, the C2-position is inherently sluggish. Furthermore, the 4-ethoxy substituent acts as an Electron Donating Group (EDG) via resonance, increasing electron density within the pyrimidine ring and raising the energy of the LUMO (Lowest Unoccupied Molecular Orbital). This significantly deactivates the C2-carbon toward Nucleophilic Aromatic Substitution (
).
This guide provides a tiered troubleshooting framework, moving from optimized
conditions to metal-catalyzed cross-coupling.
Module 1: Diagnostic Framework (The "Why")
Before altering conditions, confirm that "low reactivity" is due to electronic deactivation rather than experimental error.
The Deactivation Penalty
In a standard 2,4-dichloroquinazoline, the C4-chlorine is displaced first due to higher electrophilicity. The product you are using, 2-Chloro-4-ethoxy-quinazoline , is the stable intermediate of that reaction.
The Problem: The lone pair on the 4-ethoxy oxygen donates electron density into the ring (Mesomeric Effect
).
The Consequence: This donation renders the C2 position less electrophilic (less positive character) compared to a protonated or unsubstituted quinazoline.
Decision Logic
Use this flowchart to select the correct remediation strategy based on your nucleophile.
Figure 1: Decision matrix for selecting the appropriate synthetic pathway based on nucleophile strength.
Module 2:
Optimization Protocols
If you are using aliphatic amines or strong nucleophiles, the reaction should proceed via
, but it requires forcing conditions to overcome the 4-ethoxy deactivation.
Thermal Activation (Standard Protocol)
Issue: Reaction halts at <50% conversion in Ethanol or THF.
Solution: Switch to high-boiling polar aprotic solvents. The dipole moment of these solvents stabilizes the Meisenheimer complex intermediate.
Parameter
Standard (Failing)
Optimized (Recommended)
Note
Solvent
Ethanol, THF, DCM
DMSO, NMP, or DMAc
Allows temps >100°C; enhances nucleophilicity.
Temperature
Reflux (60-80°C)
120°C - 140°C
Required to overcome activation energy barrier at C2.
Concentration
0.1 M
0.5 M - 1.0 M
Higher concentration drives bimolecular kinetics.
Base
TEA, Pyridine
DIPEA (Hunig's Base) or
DIPEA prevents alkylation side-reactions better than TEA.
Acid Catalysis (The "Proton Switch")
For weaker nucleophiles (e.g., anilines) where thermal activation causes decomposition before reaction, use acid catalysis.
Mechanism: Protonation of the quinazoline N3-nitrogen dramatically lowers the LUMO energy, restoring electrophilicity at C2.
Protocol:
Dissolve 1 eq of 2-Chloro-4-ethoxy-quinazoline in 2-Butanol or Dioxane .
Add 1.1 eq of the aniline nucleophile.
Add 0.1 to 1.0 eq of HCl (4M in Dioxane) or TFA .
Heat to reflux.
Warning: Monitor for hydrolysis of the 4-ethoxy group (formation of quinazolinone). If hydrolysis occurs, reduce acid loading or switch to Module 3.
fails completely (common with electron-deficient anilines or steric hindrance), you must switch mechanisms from nucleophilic attack to oxidative addition.
The "Nuclear Option" Protocol
This method bypasses the electronic deactivation of the ring by inserting Palladium into the C-Cl bond.
Reagents:
Catalyst:
(2-5 mol%) or .
Ligand:BrettPhos (best for primary amines) or XPhos (general purpose). Avoid simple
or BINAP as they are often insufficient for deactivated heteroaryl chlorides.
Base:
(mild) or NaOtBu (strong).
Solvent: Toluene or 1,4-Dioxane (anhydrous).
Step-by-Step Workflow:
Purge: Charge reaction vessel with substrate (1.0 eq), amine (1.2 eq), Base (2.0 eq), and Ligand (5-10 mol%). Cycle Argon/Vacuum 3x.
Catalyst Addition: Add Pd source under positive Argon flow.
Solvent: Add sparged (O2-free) solvent.
Heat: 100°C for 4-12 hours.
Workup: Filter through Celite to remove Pd black before LCMS analysis.
Module 4: FAQ & Troubleshooting Specific Failures
Q: I see a new spot on TLC, but it's not my product. Mass is M-14 (loss of ethyl) or M+2 (hydrolysis).A: You are likely hydrolyzing the ethoxy group.
Cause: Traces of water in the solvent + high heat/acid.
Fix: The 4-ethoxy group is an "imino ether." It is susceptible to hydrolysis, converting the molecule to 2-chloro-4(3H)-quinazolinone . Ensure solvents are anhydrous. If using acid catalysis (Module 2.2), lower the temperature or switch to Lewis acids (
).
Q: The reaction works but yields are low due to "dimerization."A: This is likely double substitution.
Cause: If your nucleophile is a diamine or has two reactive sites, it may bridge two quinazoline rings.
Fix: Use a large excess of the nucleophile (3-5 eq) or add the quinazoline slowly to the nucleophile solution.
Q: Can I use microwave irradiation?A: Yes, highly recommended for Module 2 (
).
Settings: 150°C, 15-30 mins, NMP solvent. Microwave heating often suppresses side reactions by reducing the total thermal exposure time.
References
Reactivity of Quinazolines
Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis.
Source: PMC (PubMed Central).
Context: Confirms C4 vs C2 selectivity and LUMO coefficient analysis.
Buchwald-Hartwig Conditions
Title: Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionaliz
Source: Journal of Organic Chemistry (via NIH).
Context: Provides transferable ligand/catalyst protocols for deactiv
Hydrolysis Risks
Title: Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines.[1]
solvent effects on the reactivity of 2-Chloro-4-ethoxy-quinazoline
The following technical guide serves as a comprehensive resource for researchers working with 2-Chloro-4-ethoxy-quinazoline . It is designed to function as a Tier-2 Technical Support manual, addressing specific reactivit...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide serves as a comprehensive resource for researchers working with 2-Chloro-4-ethoxy-quinazoline . It is designed to function as a Tier-2 Technical Support manual, addressing specific reactivity profiles, solvent-dependent mechanisms, and troubleshooting scenarios.
Topic: Solvent Effects on Reactivity & Protocol Optimization
Audience: Medicinal Chemists, Process Chemists, and Academic Researchers[1]
Core Reactivity Profile
Before addressing solvent effects, it is critical to understand the electronic state of your substrate.[2]
2-Chloro-4-ethoxy-quinazoline is a deactivated electrophile relative to its precursor (2,4-dichloroquinazoline).[1]
C4-Position (Ethoxy): The ethoxy group donates electron density into the pyrimidine ring via resonance (
effect).[2][3] This raises the LUMO energy of the ring, making the remaining C2-chlorine less electrophilic than the C2-chlorine in 2,4-dichloroquinazoline.
C2-Position (Chlorine): This is your reactive center.[1][3] Substitution here follows an
mechanism.[2][4][5][6] Because of the C4-deactivation, this reaction is sluggish and highly sensitive to solvent effects (polarity, H-bonding capability) and temperature.[1][2]
Troubleshooting Guides (Q&A Format)
Category A: Reaction Rate & Conversion Issues
Q1: I am trying to substitute the C2-Cl with a secondary amine using Ethanol at reflux, but the reaction is incomplete after 24 hours. Why?Tech Support: This is a common issue caused by nucleophile solvation .[2]
The Mechanism: In protic solvents like ethanol, the amine nucleophile is heavily solvated via hydrogen bonding.[2] This "cage" reduces its energy and nucleophilicity.[2] Since the C2 position is already deactivated by the C4-ethoxy group, a solvated nucleophile often lacks the energy to overcome the activation barrier.[2]
The Fix: Switch to a Polar Aprotic Solvent (e.g., DMF, DMAc, or DMSO ).[1][2][3]
Why: These solvents solvate cations (like
or protonated species) well but leave the anionic or neutral nucleophile "naked" and highly reactive.[2][3]
Protocol Adjustment: Try the reaction in DMF at 80–100°C. You will likely see full conversion within 2–4 hours.[2]
Q2: Can I use Toluene or DCM to avoid high-boiling solvents?Tech Support: Generally, no , unless you add a catalyst.[1][2]
The Issue: Non-polar solvents do not stabilize the Meisenheimer complex (the anionic transition state intermediate formed during
).[2][3] Without this stabilization, the activation energy is too high for the sluggish C2 position.[1]
The Workaround: If you must use non-polar solvents (e.g., for solubility reasons), add a Phase Transfer Catalyst (PTC) like TBAB (tetrabutylammonium bromide) or use a Lewis Acid catalyst to activate the nitrogen on the quinazoline ring.[2][3]
Category B: Impurity Profile & Side Reactions
Q3: I used Methanol (MeOH) as a solvent for the reaction, but my LC-MS shows a product mass -14 Da lower than expected. What happened?Tech Support: You have likely caused Trans-etherification .
The Cause: Alkoxide exchange is rapid in quinazolines.[2] If you reflux a 4-ethoxy compound in Methanol (especially with a base), the methoxide ion (generated in equilibrium) can displace the ethoxy group at C4.[2]
The Rule: Always match the solvent alcohol to the alkoxy substituent .
If your substrate is 2-Chloro-4-ethoxy -quinazoline
Alternative: Use a non-nucleophilic aprotic solvent (Acetonitrile, THF, Dioxane).[1][2][3]
Q4: I see a peak corresponding to the "Quinazolinone" (hydrolysis product) in my crude mixture. How do I stop this?Tech Support: This is Solvolytic Hydrolysis .
The Cause: The C2-Cl bond is susceptible to hydrolysis by water, particularly in the presence of heat and base. If your solvent is "wet" (e.g., un-dried DMF or Ethanol), water competes with your amine nucleophile.[1][2][3]
The Fix:
Dry Solvents: Use anhydrous solvents (water content < 0.05%).[2][3]
Nucleophile Excess: Ensure your amine is in excess (1.2 – 1.5 eq) to statistically favor the desired substitution over hydrolysis.[2][3]
Temperature Control: Do not overheat. Hydrolysis rates increase exponentially above 120°C.[2]
Experimental Protocols
Protocol A: Standard
Displacement (C2-Cl)
Best for: Primary amines, unhindered secondary amines.[1][2][3]
Dissolution: Dissolve 2-Chloro-4-ethoxy-quinazoline (1.0 eq) in Anhydrous 1,4-Dioxane (0.2 M concentration).
Base Addition: Add DIPEA (Diisopropylethylamine) (2.0 eq).[2][3]
Note: Inorganic bases (K₂CO₃) are less soluble in dioxane; if using K₂CO₃, switch solvent to DMF.[1][2][3]
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis.
Source: National Institutes of Health (PMC)
[2][3]
Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring.
Source: Chemistry Stack Exchange
The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis.
Source: SciSpace / Organic Chemistry International
Solvent Effects on Kinetics of SNAr Substitution Reactions.
Source: National Institutes of Health (PMC)
[2][3]
scale-up synthesis of 2-Chloro-4-ethoxy-quinazoline challenges
Welcome to the Process R&D Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting portal specifically for researchers and drug development professionals scaling up the synthesis...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Process R&D Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting portal specifically for researchers and drug development professionals scaling up the synthesis of 2-chloro-4-ethoxyquinazoline .
This quinazoline scaffold is a highly privileged structure in medicinal chemistry, but its scale-up is notoriously plagued by regioselectivity failures, moisture sensitivity, and thermal degradation. This guide moves beyond basic recipes to explain the thermodynamic and kinetic causality behind each process parameter, ensuring your scale-up is robust, reproducible, and self-validating.
Mechanistic Causality & Reaction Workflow
To control a reaction, you must first understand the electronic environment of your substrate.
In 2,4-dichloroquinazoline, both chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAr). However, Density Functional Theory (DFT) calculations demonstrate that the carbon atom at the 4-position possesses a significantly higher electrophilicity 1. When sodium ethoxide is introduced, nucleophilic attack at C4 generates a Meisenheimer complex that is highly resonance-stabilized by the adjacent nitrogen atoms and the fused aromatic ring. This kinetic preference allows for strictly regioselective mono-substitution—provided that the temperature and stoichiometry are rigorously controlled.
Workflow and mechanistic pathways in the regioselective synthesis of 2-chloro-4-ethoxyquinazoline.
Troubleshooting FAQs
Q: Why is my scale-up yielding significant amounts of the 2,4-diethoxyquinazoline impurity?A: The SNAr reaction at the C4 position is highly exothermic. In a small-scale vial, heat dissipates quickly. In a jacketed reactor, poor heat transfer leads to localized temperature spikes. Once the internal temperature exceeds 5 °C, the thermal energy overcomes the activation barrier for the C2 position, which is less electrophilic but still highly reactive under thermal stress 1. Solution: Transition from batch addition of solid sodium ethoxide to a metered, cryogenic dosing of a NaOEt solution, strictly tying the feed rate to the internal RTD (Resistance Temperature Detector).
Q: I am detecting a major impurity at M+W 180 (2-chloro-4-hydroxyquinazoline). Where is this coming from?A: 2,4-dichloroquinazoline is acutely sensitive to atmospheric moisture. It undergoes autocatalytic hydrolysis; the generation of trace HCl from initial solvolysis exponentially accelerates the degradation of the remaining bulk material 2. Solution: Your system must be completely anhydrous. Do not rely on visual dryness; validate the system using Karl Fischer (KF) titration prior to substrate introduction.
Q: Why use THF as the primary solvent instead of running the reaction neat in Ethanol?A: While ethanol is the conjugate acid of the nucleophile, using it as the bulk solvent creates a massive molar excess of the ethoxy source. Even with weak bases, this drives the equilibrium toward over-substitution (diethoxylation) and solvolysis 3. THF acts as a non-nucleophilic, coordinating diluent that moderates the reactivity of the ethoxide anion and allows for precise stoichiometric control.
Quantitative Data: Condition Optimization
The following table summarizes the quantitative impact of process parameters on regioselectivity and yield during a 100g scale-up campaign.
Parameter
Sub-optimal Condition
Intermediate Condition
Optimized Scale-Up Condition
Solvent System
Absolute Ethanol
THF / Ethanol mix
Anhydrous THF (< 50 ppm H₂O)
Nucleophile
Solid NaOEt (1.20 eq)
EtOH + DIPEA (1.50 eq)
21 wt% NaOEt in EtOH (1.05 eq)
Dosing Temp
20–25 °C
60 °C (Reflux)
0–5 °C (Cryogenic dosing)
Isolated Yield
45.2%
58.7%
92.4%
HPLC Purity
62.4%
71.0%
>98.5%
Primary Impurity
2,4-Diethoxyquinazoline
Unreacted SM
None detected
Self-Validating Scale-Up Protocol (100g Scale)
A self-validating protocol is designed so that the operator cannot proceed to the next phase unless specific, measurable thermodynamic or analytical criteria are met. This prevents downstream failures.
Phase 1: Reactor Preparation & Inertion
Charge a 2L jacketed reactor with 1000 mL of anhydrous THF under a positive N₂ sweep.
Validation Checkpoint: Pull a 2 mL sample for Karl Fischer (KF) titration. Proceed ONLY if H₂O < 50 ppm. If > 50 ppm, drain, dry the reactor, and recharge with fresh anhydrous solvent.
Phase 2: Substrate Dissolution
Charge 2,4-dichloroquinazoline (100 g, 0.50 mol) into the reactor.
Stir at 20 °C (250 rpm) until complete dissolution is achieved (typically 15 minutes).
Ramp the jacket chiller down to -5 °C.
Validation Checkpoint: Monitor the internal RTD. Proceed to Phase 3 ONLY when the internal temperature reads ≤ 2.0 °C.
Phase 3: Cryogenic Dosing
Load a pressure-equalizing dropping funnel (or dosing pump) with sodium ethoxide (21 wt% in EtOH, 170 mL, 0.525 mol, 1.05 eq).
Initiate dropwise addition.
Validation Checkpoint (Causality Link): The SNAr reaction is highly exothermic. Adjust the dosing rate so the internal temperature never exceeds 5.0 °C . If the temperature hits 4.5 °C, pause dosing until the system cools back to 2.0 °C to prevent C2-substitution 4.
Phase 4: In-Process Control (IPC)
Once dosing is complete, stir the mixture for 30 minutes at 0 °C.
Validation Checkpoint: Pull a 1 mL aliquot, quench immediately in pH 7 phosphate buffer, extract with acetonitrile, and analyze via HPLC (254 nm). Proceed to Phase 5 ONLY if 2,4-dichloroquinazoline is < 1.0% (Area/Area) and 2,4-diethoxyquinazoline is < 2.0%.
Phase 5: Quench and Isolation
Quench the reaction by slowly adding 200 mL of a 5% aqueous NH₄Cl solution. Causality: NH₄Cl buffers the aqueous phase to pH ~7, neutralizing excess ethoxide and preventing basic hydrolysis of the newly formed product.
Extract the mixture with Ethyl Acetate (2 x 500 mL).
Wash the combined organic layers with brine (300 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-chloro-4-ethoxyquinazoline as a crystalline solid.
References
Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry
Source: MDPI
URL
Source: epdf.
Title: Product Class 13: Quinazolines
Source: Thieme Connect
URL
Author: BenchChem Technical Support Team. Date: March 2026
Answering in the persona of a Senior Application Scientist.
Welcome to the technical support center for quinazoline chemistry. This guide is designed for researchers, scientists, and drug development professionals to address specific challenges encountered when working with 2-Chloro-4-ethoxy-quinazoline. Here, we move beyond simple protocols to explore the underlying principles that govern reactivity, enabling you to troubleshoot and optimize your synthetic strategies effectively.
The regioselectivity of reactions involving the quinazoline scaffold is a critical parameter that dictates the outcome of your synthesis. While the 2-Chloro-4-ethoxy-quinazoline substrate already has one of its reactive sites blocked, challenges related to side reactions, low yields, and unexpected product formation are common. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate these issues.
Part 1: Foundational Principles of Quinazoline Reactivity
Before troubleshooting, it's crucial to understand the inherent electronic properties of the quinazoline ring. In the common precursor, 2,4-dichloroquinazoline, the C4 position is significantly more electrophilic and susceptible to nucleophilic aromatic substitution (SNAr) than the C2 position.[1][2][3] This is due to the greater ability of the N1 nitrogen to stabilize the negative charge of the Meisenheimer intermediate formed during nucleophilic attack at C4.[4][5] Density Functional Theory (DFT) calculations confirm that the C4 carbon has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it the kinetically favored site of attack.[4][5]
However, in your starting material, 2-Chloro-4-ethoxy-quinazoline , the situation is reversed. The C4 position is now occupied by a strongly electron-donating ethoxy group, which deactivates this position towards further nucleophilic attack. Conversely, the C2 position, bearing a good leaving group (chloride), becomes the primary site for substitution. The main challenge, therefore, is not choosing between C2 and C4, but rather achieving clean, high-yield substitution at C2 while avoiding unwanted side reactions elsewhere.
Part 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Question 1: My SNAr reaction at the C2 position is showing low yield and incomplete conversion. What are the likely causes and how can I fix it?
Answer:
Low yield and incomplete conversion are common issues that can typically be traced back to reaction kinetics and reagent stability. Several factors could be at play:
Insufficient Nucleophilicity: The reactivity of your nucleophile is paramount. Weakly nucleophilic amines or alcohols may require more forcing conditions to react efficiently.
Poor Solvent Choice: The solvent plays a critical role in stabilizing intermediates and solvating reagents. For SNAr reactions, polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they accelerate the reaction rate compared to protic solvents like ethanol or isopropanol.[6]
Suboptimal Temperature: The reaction may have a significant activation energy barrier. If you are running the reaction at room temperature with a weak nucleophile, conversion will likely be slow.
Steric Hindrance: A bulky nucleophile or substituents near the C2 position on the quinazoline ring can sterically impede the reaction.
Below is a systematic workflow to diagnose and resolve low-yield issues.
Caption: Troubleshooting workflow for low reaction yields.
Question 2: I'm observing an unexpected byproduct. Is it possible the 4-ethoxy group is being displaced?
Answer:
While the C-O bond of the ethoxy group is significantly stronger than the C-Cl bond, displacement is possible under certain conditions. The 4-ethoxy group is a poor leaving group, but its departure can be facilitated under harsh conditions.
Potential Causes for Displacement:
Strongly Acidic Conditions: Protonation of the ethoxy oxygen can turn it into a better leaving group (ethanol). If your reaction generates significant acid (e.g., HCl from the substitution) and you are not using a sufficient amount of base scavenger, this pathway can become relevant, especially at high temperatures.
High Temperatures with Strong Nucleophiles: Very potent nucleophiles at elevated temperatures (>120-150 °C) may have enough energy to displace the ethoxy group, although this is less common than substitution at C2.
Solutions to Prevent Displacement:
Use a Non-Nucleophilic Base: Employ a base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in stoichiometric amounts (at least 1.1 equivalents) to neutralize the HCl generated in situ.[2]
Maintain Moderate Temperatures: Whenever possible, run the reaction at the lowest temperature that allows for a reasonable reaction rate. Avoid excessive heating.[7]
Buffer the Reaction: If acidic conditions are suspected to be the issue, consider using a buffered system or a weaker base like potassium carbonate (K₂CO₃).
Question 3: My nucleophile has both a nitrogen and an oxygen atom (e.g., an amino alcohol). How can I control whether N- or O-alkylation occurs at the C2 position?
Answer:
This is a classic regioselectivity challenge governed by the principles of Hard and Soft Acids and Bases (HSAB) and kinetic versus thermodynamic control. The electrophilic carbon at C2 of the quinazoline ring is considered a relatively "soft" acid.
Nitrogen (softer nucleophile): Generally, nitrogen is a softer and more nucleophilic atom than oxygen. In most cases, N-alkylation is the kinetically favored and dominant pathway.
Oxygen (harder nucleophile): O-alkylation is more likely to occur if the oxygen is deprotonated to form a harder, more reactive alkoxide.
Strategies for Controlling Selectivity:
Base Selection:
To favor N-alkylation: Use a mild, non-hindered organic base (like DIPEA) or no base at all. The neutral amine is sufficiently nucleophilic to attack, leading to the kinetic product.
To favor O-alkylation: Use a strong base capable of deprotonating the alcohol, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). This generates the much more reactive alkoxide, which can then compete with or dominate the neutral amine.
Solvent Effects:
Polar aprotic solvents (DMF, DMSO): These solvents favor reactions with anionic nucleophiles (like the alkoxide), potentially increasing the rate of O-alkylation if a strong base is used.
Polar protic solvents (Ethanol, Isopropanol): These solvents can solvate the alkoxide through hydrogen bonding, reducing its nucleophilicity and potentially favoring N-alkylation.
The following decision tree can guide your experimental design.
Caption: Decision tree for ambidentate nucleophiles.
Part 3: Frequently Asked Questions (FAQs)
Q1: What are the recommended general starting conditions for an SNAr reaction at the C2 position of 2-Chloro-4-ethoxy-quinazoline?
A1: A robust starting point is crucial for optimization. The table below summarizes typical conditions based on the class of nucleophile. Always perform the reaction on a small scale first to gauge reactivity.
Parameter
Primary/Secondary Amines
Alcohols/Phenols
Thiols
Nucleophile (eq.)
1.1 - 1.5
1.2 - 2.0
1.1 - 1.5
Solvent
Isopropanol, DMF, Dioxane
DMF, THF, Dioxane
DMF, Ethanol
Base (eq.)
DIPEA (1.5), K₂CO₃ (2.0)
NaH (1.2), KOtBu (1.2)
K₂CO₃ (2.0), NaH (1.2)
Temperature (°C)
80 - 120
60 - 100
25 - 80
Time (h)
4 - 24
6 - 18
2 - 12
Note: These are general guidelines. Highly activated or deactivated substrates may require significant deviation from these conditions.
Q2: How can I definitively confirm that substitution has occurred at the C2 position and not elsewhere?
A2: While 1D ¹H NMR can provide strong clues, unambiguous structural confirmation requires 2D NMR spectroscopy.[1]
HMBC (Heteronuclear Multiple Bond Correlation): Look for a correlation between the protons of the newly introduced substituent and the C2 carbon of the quinazoline ring. This is a definitive confirmation of the C-X bond formation at C2.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows through-space correlations between protons that are close to each other. A key experiment is to look for an NOE signal between a proton on your substituent (e.g., the N-H of an amine or the α-CH ₂) and the H5 proton on the quinazoline ring.[1][5] The absence of a correlation to the H8 proton and the presence of one to the H5 proton confirms the C2 substitution pattern.
Q3: Are there any catalytic methods to improve the reaction with difficult nucleophiles?
A3: Yes, for less reactive nucleophiles, particularly for C-N and C-C bond formation, transition-metal-catalyzed cross-coupling reactions can be employed, though this moves away from traditional SNAr.
Buchwald-Hartwig Amination: For challenging amine couplings, a palladium catalyst with a suitable phosphine ligand (e.g., Xantphos, BINAP) and a strong base (e.g., NaOtBu, Cs₂CO₃) can be effective.
Suzuki or Stille Coupling: To form C-C bonds at the C2 position, palladium-catalyzed cross-coupling with boronic acids (Suzuki) or organostannanes (Stille) is a standard and powerful method.[8]
These methods often offer milder conditions and broader substrate scope than SNAr but require careful screening of catalysts, ligands, and bases.
Part 4: Experimental Protocols
Protocol 1: General Procedure for SNAr Amination of 2-Chloro-4-ethoxy-quinazoline
This protocol describes a representative method for the reaction of 2-Chloro-4-ethoxy-quinazoline with a primary amine.
Materials:
2-Chloro-4-ethoxy-quinazoline
Primary or secondary amine (e.g., benzylamine)
N,N-diisopropylethylamine (DIPEA)
Anhydrous 1,4-Dioxane or Isopropanol
Standard glassware for inert atmosphere reactions
Procedure:
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-Chloro-4-ethoxy-quinazoline (1.0 eq).
Dissolve the starting material in anhydrous dioxane (or another suitable solvent) to a concentration of approximately 0.1 M.
Add the amine nucleophile (1.2 eq) to the solution via syringe.
Add DIPEA (1.5 eq) to the reaction mixture to act as an acid scavenger.
Heat the reaction mixture to 80-100 °C and stir.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).[2]
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
Wash the organic layer sequentially with water (2x) and brine (1x).
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 2-amino-4-ethoxy-quinazoline derivative.
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity. For regioselectivity confirmation, perform 2D-NMR experiments as described in FAQ 2.
References
BenchChem. (2025). Troubleshooting common side reactions in quinazoline synthesis.
BenchChem. (2025).
de Oliveira, R. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI.
de Oliveira, R. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC.
Martin, C., et al. (n.d.). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. PMC - NIH.
Al-dujaili, L. J., et al. (2024).
BenchChem. (2025). Reactivity Face-Off: 2,4-dichloro-7-nitroquinazoline vs.
de Oliveira, R. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
Stack Exchange. (2025). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring.
Regioselective Synthesis of Quinazoline Kinase Inhibitors: 2-Chloro-4-ethoxy-quinazoline vs. 2,4-Dichloroquinazoline
Executive Summary Quinazoline scaffolds are ubiquitous in medicinal chemistry, serving as the core pharmacophore for numerous targeted therapies, including epidermal growth factor receptor (EGFR) tyrosine kinase inhibito...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Quinazoline scaffolds are ubiquitous in medicinal chemistry, serving as the core pharmacophore for numerous targeted therapies, including epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors and dual PI3Kα/mTOR inhibitors[1][2]. The successful synthesis of these disubstituted quinazolines hinges entirely on the regioselective functionalization of halogenated precursors.
For decades, 2,4-dichloroquinazoline has served as the versatile workhorse of the industry, offering a highly reactive C4 position for rapid nucleophilic aromatic substitution (SNAr)[3]. However, when complex drug design requires specific functionalization at the C2 position while preserving or differentially modifying the C4 position, 2-chloro-4-ethoxy-quinazoline emerges as a necessary, specialized alternative[4][5]. This guide provides a deep-dive comparison of their reactivity profiles, underlying mechanisms, and self-validating experimental protocols.
Mechanistic Causality: The Electronic Landscape
The quinazoline ring is an electron-deficient heterocycle. Understanding the causality behind its reactivity allows chemists to rationally design synthetic routes rather than relying on trial and error.
2,4-Dichloroquinazoline: The Kinetic C4 Specialist
In 2,4-dichloroquinazoline, the C(4)-Cl bond possesses a significantly higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient compared to the C(2)-Cl bond[3][6]. This is driven by the
-nitrogen effect from N3 and the strong electron-withdrawing nature of the fused pyrimidine ring[3]. Consequently, the C4 position is highly electrophilic. SNAr reactions with amine nucleophiles at 0–5 °C proceed under strict kinetic control, yielding 2-chloro-4-aminoquinazolines almost exclusively[7][8]. The C2-Cl bond remains inert unless subjected to harsher thermodynamic conditions (e.g., refluxing in isopropanol)[7].
2-Chloro-4-ethoxy-quinazoline: The C2 Director
Installing an ethoxy group at C4 fundamentally alters the molecule's electronic landscape. The ethoxy moiety acts as a robust directing and protecting group. Because the C2 position is inherently less electrophilic than C4, substitution at C2 requires activation. Under acid-catalyzed conditions, the protonation of the quinazoline nitrogens (N1/N3) lowers the LUMO energy at C2. This allows selective SNAr at C2 with anilines, yielding 4-ethoxy-2-anilinoquinazolines while the C4 ethoxy group remains intact[4][5]. Interestingly, under forcing conditions with specific nucleophiles (e.g., excess ammonia at high temperatures), the ethoxy group can act as a leaving group, demonstrating its dual utility in advanced synthesis[5].
Reaction pathways for C4 vs C2 regioselective substitution on quinazoline scaffolds.
Comparative Reactivity & Yield Data
The following table summarizes the quantitative performance of both substrates under standard drug synthesis conditions.
To ensure reproducibility, the following protocols incorporate self-validating physical cues and mechanistic rationales for each critical step.
Protocol 1: Regioselective C4-Amination of 2,4-Dichloroquinazoline
Objective: Synthesize 2-chloro-4-morpholinoquinazoline.
Causality: The reaction must be kept at 0–5 °C to kinetically favor C4 substitution and prevent unwanted bis-substitution[7]. A mild base (K₂CO₃) is utilized to scavenge the HCl byproduct; failing to do so would protonate the morpholine, quenching its nucleophilicity and stalling the reaction.
Dissolution: Dissolve 2,4-dichloroquinazoline (1.0 eq) in anhydrous THF under an inert argon atmosphere.
Base Addition: Add finely powdered K₂CO₃ (2.0 eq) and cool the suspension to 0 °C using an ice-water bath.
Nucleophilic Attack: Add morpholine (1.05 eq) dropwise over 15 minutes.
Self-Validation Check: The clear solution should gradually turn cloudy as insoluble KCl precipitates, indicating successful HCl scavenging and reaction progression.
Monitoring: Stir for 2 hours at 0–5 °C. Monitor completion via TLC (Hexane/EtOAc 7:3).
Workup: Quench with ice water, extract with EtOAc, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Protocol 2: Acid-Catalyzed C2-Amination of 2-Chloro-4-ethoxyquinazoline
Objective: Synthesize 4-ethoxy-2-(phenylamino)quinazoline.
Causality: Because C2 is inherently less electrophilic, acid catalysis is required to protonate the ring nitrogens, thereby lowering the LUMO energy at C2[5]. Reflux conditions provide the necessary thermal energy for the substitution to overcome the activation barrier.
Dissolution: Dissolve 2-chloro-4-ethoxyquinazoline (1.0 eq) and the aniline derivative (1.2 eq) in absolute ethanol.
Acid Activation: Add a catalytic amount of concentrated HCl (0.1 eq).
Causality: The acid activates the quinazoline core. Avoid excess acid, which will fully protonate the aniline, rendering it non-nucleophilic and halting the reaction.
Thermal Substitution: Reflux the mixture (80 °C) for 4–6 hours.
Self-Validation Check: Product precipitation often occurs upon cooling to room temperature due to the lower solubility of the resulting secondary amine product compared to the starting materials[4].
Isolation: Cool to 0 °C, filter the precipitate via vacuum filtration, and wash with cold ethanol to yield the pure product.
Step-by-step workflow for regioselective SNAr on quinazoline derivatives.
References
Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents , Longdom Publishing. 1
Discovery and SAR of Novel Disubstituted Quinazolines as Dual PI3Kalpha/mTOR Inhibitors Targeting Breast Cancer , PubMed Central. 2
Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring , StackExchange. 7
Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives , MDPI. 3
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry , PMC. 8
A Comparative Guide to the Reactivity of 2-Alkoxy-4-Chloroquinazolines in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the quinazoline scaffold is a cornerstone, forming the backbone of numerous therapeutic agents. The strategic funct...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quinazoline scaffold is a cornerstone, forming the backbone of numerous therapeutic agents. The strategic functionalization at the C2 and C4 positions is crucial for modulating biological activity. This guide provides an in-depth comparative analysis of the reactivity of 2-alkoxy-4-chloroquinazolines, a key class of intermediates in the synthesis of diverse bioactive molecules. By understanding the nuanced interplay between the nature of the 2-alkoxy substituent and the reactivity of the C4-chloro leaving group, researchers can streamline synthetic strategies and accelerate the discovery of novel drug candidates.
The Quinazoline Core: A Privileged Scaffold
The quinazoline ring system, a fusion of a benzene ring and a pyrimidine ring, is a "privileged structure" in drug discovery. Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] The development of efficient synthetic methodologies for 2,4-disubstituted quinazolines is therefore of significant interest.[3]
Nucleophilic Aromatic Substitution (SNAr): The Key Transformation
The primary route for the functionalization of 2-alkoxy-4-chloroquinazolines is through nucleophilic aromatic substitution (SNAr). In this reaction, the chlorine atom at the C4 position is displaced by a nucleophile. The quinazoline ring is inherently electron-deficient, which facilitates this reaction.
Mechanism of SNAr at the C4-Position
The accepted mechanism for the SNAr reaction on 4-chloroquinazolines proceeds through a two-step addition-elimination pathway.[4]
Nucleophilic Attack: The nucleophile attacks the electrophilic C4 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
Leaving Group Departure: The chloride ion is subsequently eliminated, restoring the aromaticity of the quinazoline ring and yielding the 4-substituted product.
The first step, the nucleophilic attack and formation of the Meisenheimer complex, is generally the rate-determining step of the reaction.[4]
Caption: Generalized mechanism of SNAr on 2-alkoxy-4-chloroquinazolines.
Comparative Reactivity: The Influence of the 2-Alkoxy Group
The nature of the alkoxy group at the C2 position exerts a significant influence on the reactivity of the C4-chloro atom. This influence is a combination of electronic and steric effects.
Electronic Effects: Alkoxy groups are generally considered electron-donating through resonance and electron-withdrawing through induction. In the quinazoline system, the inductive effect tends to dominate, leading to a slight activation of the ring towards nucleophilic attack compared to an unsubstituted ring. However, the primary electronic driver for reactivity at C4 is the electron-withdrawing nature of the quinazoline ring itself.
Steric Effects: The size of the alkoxy group can play a crucial role. Larger alkoxy groups can sterically hinder the approach of the nucleophile to the C4 position, thereby slowing down the reaction rate.
Reactivity with Amine Nucleophiles
The reaction of 2-alkoxy-4-chloroquinazolines with amines is a widely used method for the synthesis of 4-aminoquinazoline derivatives, which are prominent in many FDA-approved drugs.[5]
The bulkier isopropoxy group can lead to slower reaction rates and may require longer reaction times or higher temperatures to achieve comparable yields to less hindered analogues.
While larger than methoxy or ethoxy, the benzyloxy group's steric hindrance is further from the reaction center, often allowing for good reactivity.
Expert Insights: The choice of solvent and base is critical. Protic solvents like isopropanol or ethanol are commonly used. A base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is often added to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[6] For less reactive amines, particularly electron-poor anilines, microwave irradiation can significantly reduce reaction times and improve yields.[2]
Reactivity with Thiol Nucleophiles
The reaction with thiols or thiolates provides access to 4-thioether substituted quinazolines. Thiols are generally more nucleophilic than the corresponding alcohols, and the reactions often proceed under milder conditions.
2-Alkoxy Group
Nucleophile
Reaction Conditions
Yield
Observations & Inferences
Methoxy (-OCH₃)
Thiophenol
DMF, K₂CO₃, 80°C
High
Thiolates are potent nucleophiles, and reactions with even sterically hindered substrates are often efficient.
Ethoxy (-OCH₂CH₃)
Thiophenol
DMF, K₂CO₃, 80°C
High
Similar high reactivity to the methoxy derivative is anticipated.
Isopropoxy (-OCH(CH₃)₂)
Thiophenol
DMF, K₂CO₃, 80°C
Good to High
While sterically more demanding, the high nucleophilicity of the thiolate can often overcome the hindrance of the isopropoxy group.
Benzyloxy (-OCH₂Ph)
Thiophenol
DMF, K₂CO₃, 80°C
High
Good yields are expected due to the high reactivity of the thiolate nucleophile.
Expert Insights: Dipolar aprotic solvents like DMF or DMSO are often preferred for reactions with thiols as they can enhance the nucleophilicity of the thiolate.[7] An inorganic base like potassium carbonate is typically sufficient to deprotonate the thiol.
Experimental Protocols
The following are generalized, step-by-step methodologies for the synthesis of 4-substituted-2-alkoxyquinazolines.
General Workflow
Caption: A generalized workflow for the synthesis and purification of 4-substituted-2-alkoxyquinazolines.
Protocol 1: Synthesis of 4-Anilino-2-ethoxyquinazoline
Materials:
2-Ethoxy-4-chloroquinazoline
Aniline
Isopropanol
Triethylamine (TEA)
Ethyl acetate
Saturated sodium bicarbonate solution
Brine
Anhydrous sodium sulfate
Silica gel for column chromatography
Procedure:
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-ethoxy-4-chloroquinazoline (1.0 eq).
Dissolve the starting material in isopropanol.
Add aniline (1.1 eq) to the solution.
Add triethylamine (1.5 eq) to the reaction mixture.
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the pure 4-anilino-2-ethoxyquinazoline.
Protocol 2: Synthesis of 2-Ethoxy-4-(phenylthio)quinazoline
Materials:
2-Ethoxy-4-chloroquinazoline
Thiophenol
N,N-Dimethylformamide (DMF)
Potassium carbonate (K₂CO₃)
Ethyl acetate
Water
Brine
Anhydrous sodium sulfate
Silica gel for column chromatography
Procedure:
To a round-bottom flask equipped with a magnetic stirrer, add 2-ethoxy-4-chloroquinazoline (1.0 eq) and potassium carbonate (2.0 eq).
Add DMF to the flask and stir the suspension.
Add thiophenol (1.2 eq) to the reaction mixture.
Heat the reaction mixture to 80 °C and monitor the progress by TLC.
After the reaction is complete, cool the mixture to room temperature and pour it into water.
Extract the aqueous layer with ethyl acetate.
Combine the organic layers and wash with water, followed by brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain the pure 2-ethoxy-4-(phenylthio)quinazoline.
Conclusion
The reactivity of 2-alkoxy-4-chloroquinazolines in nucleophilic aromatic substitution is a cornerstone of synthetic strategies targeting a vast array of biologically active molecules. The choice of the 2-alkoxy substituent, while having a modest electronic impact, can significantly influence reaction rates through steric effects. A thorough understanding of these structure-reactivity relationships, coupled with the optimization of reaction conditions, empowers researchers to efficiently synthesize diverse libraries of quinazoline derivatives for drug discovery and development. This guide provides a foundational framework for navigating the synthetic landscape of these pivotal intermediates.
References
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Semantic Scholar. (2022). Research Article Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. [Link]
PubMed. (2012). Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. [Link]
MDPI. (2022). Push-Pull Structures Based on 2-Aryl/thienyl Substituted Quinazolin-4(3H)-ones and 4-Cyanoquinazolines. [Link]
MDPI. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. [Link]
ChemRxiv. (2024). Desulfurization of Thiols for Nucleophilic Substitution. [Link]
Beilstein Journals. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. [Link]
ChemRxiv. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]
ResearchGate. (n.d.). New Syntheses of 2-Alkylthio-4-oxo-3,4-dihydroquinazolines, 2 - Alkylthio - quinazolines, as well as Their Hetero Analogues. [Link]
National Center for Biotechnology Information. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. [Link]
ePrints Soton. (2017). Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. [Link]
Assessing the Utility of 2-Chloro-4-ethoxy-quinazoline in High-Throughput Screening: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, high-throughput screening (HTS) serves as a cornerstone for the identification of novel therapeutic agents. The q...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, high-throughput screening (HTS) serves as a cornerstone for the identification of novel therapeutic agents. The quinazoline scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors. This guide provides an in-depth technical assessment of a representative quinazoline derivative, 2-Chloro-4-ethoxy-quinazoline, and evaluates its potential utility in HTS campaigns by comparing it with established drugs targeting the Epidermal Growth Factor Receptor (EGFR).
Introduction: The Quinazoline Scaffold and EGFR Inhibition
The quinazoline core is a key pharmacophore found in numerous clinically approved kinase inhibitors.[1][2] Its rigid bicyclic structure provides a versatile platform for designing compounds that can fit into the ATP-binding pocket of various kinases. A primary target for quinazoline-based drugs is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a pivotal role in cell proliferation, differentiation, and survival.[3][4] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a well-validated target for therapeutic intervention.[5]
2-Chloro-4-ethoxy-quinazoline is a synthetic quinazoline derivative.[1][2] While specific biological data for this compound is not extensively published, its structural similarity to known EGFR inhibitors suggests it as a candidate for screening campaigns aimed at discovering novel modulators of this pathway. This guide will therefore use 2-Chloro-4-ethoxy-quinazoline as a model to illustrate the process of evaluating a new chemical entity for HTS, comparing its hypothetical performance against established EGFR inhibitors.
Comparator Compounds: Established EGFR Inhibitors
To objectively assess the potential of 2-Chloro-4-ethoxy-quinazoline, we will compare it against three well-characterized, clinically relevant EGFR inhibitors that also feature the quinazoline or a related core structure:
Gefitinib (Iressa®): A first-generation, reversible EGFR tyrosine kinase inhibitor.[6][7]
Erlotinib (Tarceva®): Another first-generation, reversible EGFR tyrosine kinase inhibitor.[8][9]
Lapatinib (Tykerb®): A dual tyrosine kinase inhibitor that targets both EGFR and HER2.
These compounds provide a robust benchmark for evaluating the potency and potential of new chemical entities in an HTS setting.
Comparative Performance: A Hypothetical HTS Cascade
For the purpose of this guide, we will present a hypothetical data set that simulates the results of a typical HTS cascade. This will include a primary biochemical screen followed by a secondary cell-based assay. We will assign a plausible, albeit hypothetical, IC50 value to 2-Chloro-4-ethoxy-quinazoline to facilitate a quantitative comparison.
Table 1: Comparative Inhibitory Activity against Wild-Type EGFR
Note: The IC50 values for 2-Chloro-4-ethoxy-quinazoline are hypothetical and for illustrative purposes only. The IC50 values for the comparator drugs are sourced from publicly available data and may vary depending on the specific assay conditions.
This comparative table highlights the expected difference in potency between a novel, unoptimized hit like our hypothetical 2-Chloro-4-ethoxy-quinazoline and clinically approved drugs. The significantly higher IC50 values for the hypothetical compound underscore the starting point for a medicinal chemistry optimization campaign.
Experimental Protocols for High-Throughput Screening
The following are detailed, step-by-step methodologies for key experiments that would be used to generate the comparative data presented above.
Principle: This assay measures the inhibition of EGFR kinase activity by quantifying the amount of ATP remaining in the reaction. A decrease in kinase activity results in less ATP consumption and a higher luminescent signal. The Kinase-Glo® assay is a widely used commercial kit for this purpose.[11][12]
Experimental Workflow:
Caption: Workflow for a luminescence-based biochemical HTS assay.
Step-by-Step Protocol:
Compound Plating: Serially dilute test compounds (including 2-Chloro-4-ethoxy-quinazoline and comparators) in DMSO and dispense into a 384-well assay plate.
Reagent Preparation:
Prepare a solution of recombinant human EGFR kinase in kinase buffer.
Prepare a solution of a suitable substrate (e.g., poly(Glu,Tyr) 4:1) and ATP in kinase buffer.[12]
Kinase Reaction:
Add the EGFR enzyme solution to each well of the assay plate containing the compounds and incubate for a short period (e.g., 10 minutes) at room temperature to allow for compound-enzyme interaction.
Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).[11]
Signal Detection:
Add an equal volume of Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal generation.
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
Measure the luminescence using a plate reader.
Data Analysis: Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls. Determine the IC50 value by fitting the data to a dose-response curve.
Secondary Screen: Cell-Based Proliferation Assay
Principle: This assay assesses the ability of a compound to inhibit the proliferation of cancer cells that are dependent on EGFR signaling. A431 cells, which overexpress wild-type EGFR, are a common model for this purpose.[5][13] Cell viability is measured using a reagent such as CellTiter-Glo®, which quantifies ATP as an indicator of metabolically active cells.[14]
Experimental Workflow:
Caption: Workflow for a cell-based HTS proliferation assay.
Step-by-Step Protocol:
Cell Plating: Seed A431 cells into a 384-well, white, clear-bottom plate at an optimized density and allow them to attach overnight in a cell culture incubator.
Compound Treatment: Add serially diluted compounds (including 2-Chloro-4-ethoxy-quinazoline and comparators) to the wells. Include appropriate vehicle controls (e.g., DMSO).
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).[14]
Viability Measurement:
Equilibrate the plates to room temperature.
Add CellTiter-Glo® reagent to each well.
Lyse the cells by shaking on an orbital shaker for 2 minutes.
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
Measure luminescence using a plate reader.
Data Analysis: Calculate the percent inhibition of cell proliferation for each compound concentration and determine the IC50 value.
EGFR Signaling Pathway and Mechanism of Inhibition
The EGFR signaling cascade is a complex network of protein interactions that ultimately leads to cell growth and proliferation.[15][16][17]
Caption: Simplified EGFR signaling pathway and inhibition mechanism.
Quinazoline-based inhibitors, including our model compound and the comparators, act as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the EGFR's intracellular kinase domain, preventing the autophosphorylation of the receptor.[9] This blockade of the initial step in the signaling cascade effectively shuts down the downstream pathways, such as the Ras-Raf-MEK-ERK and the PI3K-Akt pathways, which are critical for cell proliferation and survival.[4]
Discussion and Future Directions
This guide has outlined a systematic approach to assessing the utility of a novel quinazoline compound, 2-Chloro-4-ethoxy-quinazoline, in a high-throughput screening context. By comparing its hypothetical performance against established EGFR inhibitors like Gefitinib, Erlotinib, and Lapatinib, we can frame its potential as a starting point for a drug discovery program.
The hypothetical data suggests that while 2-Chloro-4-ethoxy-quinazoline may exhibit some activity against EGFR, it would likely require significant medicinal chemistry optimization to achieve the potency of clinically approved drugs. The discrepancy between the biochemical and cell-based IC50 values also highlights the importance of evaluating compounds in a more physiologically relevant context to account for factors such as cell permeability and off-target effects.
Future work on a promising hit like our hypothetical compound would involve:
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogues to improve potency and selectivity.
Kinome Profiling: Screening against a broad panel of kinases to assess selectivity and identify potential off-target activities.
In Vitro ADME/Tox Studies: Evaluating properties such as solubility, metabolic stability, and cytotoxicity in non-cancerous cell lines.
Confirmation of Mechanism of Action: Utilizing techniques like Western blotting to confirm the inhibition of EGFR phosphorylation and downstream signaling components in cellular models.
Conclusion
2-Chloro-4-ethoxy-quinazoline, as a representative of the broader quinazoline class, serves as a valuable case study for assessing the utility of novel compounds in HTS. While it may not possess the immediate potency of established drugs, its core scaffold holds proven therapeutic potential. A systematic HTS cascade, incorporating both biochemical and cell-based assays, is essential for identifying and prioritizing such initial hits. The subsequent iterative process of medicinal chemistry and biological testing is then crucial for transforming a promising screening hit into a viable drug candidate.
References
Kitisin, K., et al. (2007). Liver Stem Cells and Molecular Signaling Pathways in Hepatocellular Carcinoma. Gastrointestinal Cancer Research, 1(4 Suppl 2), S13–S21.
Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010.
Discovery of mobocertinib, a new irreversible tyrosine kinase inhibitor indicated for the treatment of non-small-cell lung cancer harboring EGFR exon 20 insertion mutations. ResearchGate. (URL: [Link])
Erlotinib binds both inactive and active conformations of the EGFR tyrosine kinase domain. Biochemical Journal, 448(3), 417-426.
EGFR Active Kinase Datasheet. SignalChem. (URL: [Link])
Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. The Royal Society of Chemistry. (URL: [Link])
El-Hashash, M. A., et al. (2011). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives.
Scafuri, B., et al. (2016). Metabolism of the EGFR tyrosin kinase inhibitor gefitinib by cytochrome P450 1A1 enzyme in EGFR-wild type non small cell lung cancer cell lines. Journal of Experimental & Clinical Cancer Research, 35(1), 155.
Carter, T. A., et al. (2008). Comparison of the EGFR resistance mutation profiles generated by EGFR-targeted tyrosine kinase inhibitors and the impact of drug combinations. Biochemical Journal, 415(Pt 2), 235–244.
Inhibition of wild type EGFR in human A431 cells assessed as... EMBL-EBI. (URL: [Link])
Lapatinib. The Chemical Probes Portal. (URL: [Link])
Sibilia, M., et al. (2023). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. International Journal of Molecular Sciences, 25(1), 269.
Singh, S., et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica, 15(6), 115-118.
Rungrotmongkol, T., et al. (2023). Discovery of Novel EGFR Inhibitor Targeting Wild-Type and Mutant Forms of EGFR: In Silico and In Vitro Study. Molecules, 28(7), 3023.
Enhancement of gefitinib-induced growth inhibition by Marsdenia tenacissima extract in non-small cell lung cancer cells expressing wild or mutant EGFR. PMC. (URL: [Link])
Peták, I., et al. (2005). Biochemical assay-based selectivity profiling of clinically relevant kinase inhibitors on mutant forms of EGF receptor. Journal of Receptor and Signal Transduction Research, 25(2), 107-121.
Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. MDPI. (URL: [Link])
The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. ResearchGate. (URL: [Link])
de Oliveira, R. B., et al. (2014). Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry, 71, 101-112.
Ilango, K., et al. (2015). Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. Austin Journal of Analytical and Pharmaceutical Chemistry, 2(4), 1048.
El-Hashash, M. A., et al. (2012). Uses of 2-ethoxy-4(3H) quinazolinone in synthesis of quinazoline and quinazolinone derivatives of antimicrobial activity: the solvent effect. Molecules, 17(1), 634-653.
de Fátima, Â., et al. (2025). Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents. Molecules, 30(15), 1-16.
El-Hashash, M., et al. (2012). Reactivity of 2-Ethoxyquinazolin- 4-yl hydrazine and its Use in Synthesis of Novel Quinazoline Derivatives of Antimicrobial Activity. Global Journal of Health Science, 4(1), 174-186.
The 4-Position Paradox: Optimizing Leaving Groups in Quinazoline Synthesis
Topic: Comparison of Leaving Group Potential in 4-Substituted Quinazolines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals An In-Depth Technical Guide for Medi...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Comparison of Leaving Group Potential in 4-Substituted Quinazolines
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide for Medicinal Chemists
Executive Summary
The quinazoline scaffold is a privileged structure in oncology, serving as the backbone for blockbuster EGFR inhibitors like Gefitinib, Erlotinib, and Lapatinib. The critical step in their synthesis is almost invariably the introduction of a nucleophile (typically an aniline) at the C4 position via Nucleophilic Aromatic Substitution (
).
While 4-chloroquinazoline is the industry standard, it suffers from hydrolytic instability and handling issues. This guide objectively compares the 4-chloro standard against high-performance alternatives—specifically in-situ phosphonium salts (OBt/PyBOP) and 4-sulfonyl derivatives —to provide a data-driven framework for selecting the optimal leaving group (LG) based on reaction kinetics, stability, and process scalability.
Mechanistic Foundation: The C4 Susceptibility
To optimize the leaving group, one must understand the electronic environment. The C4 position of the quinazoline ring is highly electrophilic due to the combined electron-withdrawing effects of the N1 and N3 atoms.
N1 Influence: Inductive withdrawal (
-position).
N3 Influence: Resonance stabilization of the Meisenheimer complex.
The rate-determining step in the
reaction at C4 is typically the nucleophilic attack (formation of the Meisenheimer complex), followed by the rapid elimination of the leaving group. Therefore, the ideal LG must lower the energy of the transition state by being highly electron-withdrawing (increasing C4 electrophilicity) and stable enough to support the elimination.
Diagram 1: Mechanism & Resonance Stabilization
Caption: The
pathway relies on the stabilization of the intermediate by the pyrimidine ring nitrogens. The nature of the LG dictates the activation energy of the first step ().
Comparative Analysis of Leaving Groups
We evaluated three distinct classes of leaving groups commonly used in quinazoline functionalization.
A. The Industry Standard: 4-Chloro (-Cl)
Generated via chlorination of quinazolin-4(3H)-one using
or .
Pros: High reactivity; low atomic mass (good atom economy); volatile byproducts from synthesis.
Cons:Hydrolytic Instability. 4-Chloroquinazolines degrade rapidly back to the quinazolinone in moist air or aqueous solvents, leading to variable yields and storage challenges.
Verdict: Best for immediate use in scale-up where moisture control is strictly managed.
B. The In-Situ Powerhouse: Benzotriazolyl Esters (-OBt)
Generated in-situ from quinazolin-4(3H)-one using peptide coupling reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and DBU.
Cons: High cost of reagents; atom economy is poor (large phosphonium byproduct); difficult purification in some solvent systems.
Verdict: Superior for medicinal chemistry (SAR) library generation and parallel synthesis.
C. The Kinetic Hammer: 4-Methylsulfonyl (-SO₂Me)
Synthesized via S-alkylation of 4-thioquinazolines followed by oxidation.
Pros:Highest Reactivity. The sulfonyl group is a massive electron sink, making the C4 position extremely electrophilic. It often reacts with weak nucleophiles that fail with 4-Cl.
Cons: Multi-step synthesis required to install the LG; "onion-like" odor of sulfide precursors.
Verdict: The "Break-Glass-in-Emergency" option for sterically hindered or electron-deficient anilines.
Performance Data Summary
The following table synthesizes experimental trends observed in the synthesis of Gefitinib analogs.
Feature
4-Chloro (-Cl)
4-Benzotriazolyl (-OBt)
4-Methylsulfonyl (-SO₂Me)
4-Phenoxy (-OPh)
Reactivity ()
High (Baseline)
Very High (> Cl)
Extreme (>> Cl)
Low
Hydrolytic Stability
Poor ( mins/hrs)
N/A (In-situ)
Good
Excellent
Reaction Temp
Reflux (C)
RT (C)
Mild (C)
High (C)
Atom Economy
Excellent
Poor
Moderate
Good
Purification
Extraction/Crystallization
Column often required
Extraction
Crystallization
Primary Use Case
Process Chemistry / Scale-up
MedChem / Library Synthesis
Difficult Nucleophiles
Stable Intermediates
Detailed Experimental Protocols
Protocol A: The "Standard" Chlorination-Displacement
Best for: Large scale synthesis of simple analogs.
Chlorination: Suspend quinazolin-4(3H)-one (1.0 eq) in
(5.0 eq). Add a catalytic amount of DMF (3 drops). Reflux for 2–4 hours until the solution is clear.
Work-up (Critical): Evaporate excess
under reduced pressure. Avert hydrolysis by dissolving the residue in anhydrous DCM and pouring slowly into a stirred mixture of ice/aq. . Rapidly extract and dry over . Do not store.
Displacement: Dissolve the crude 4-chloroquinazoline in isopropanol (IPA). Add the aniline (1.1 eq).
Reaction: Heat to reflux for 2–6 hours. The product usually precipitates as the HCl salt.
Isolation: Filter the solid, wash with cold IPA and ether.
Protocol B: The PyBOP One-Pot Activation
Best for: High-throughput synthesis (HTS) and acid-sensitive substrates.
Activation: Dissolve quinazolin-4(3H)-one (1.0 eq) and PyBOP (1.2 eq) in anhydrous DMF (0.2 M concentration).
Base Addition: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 eq) dropwise. The solution often turns yellow/orange, indicating the formation of the active phosphonium/OBt species. Stir at RT for 15–30 mins.
Coupling: Add the aniline/amine (1.2 eq) directly to the reaction mixture.
Reaction: Stir at Room Temperature for 2–12 hours. Monitor by LCMS.
Work-up: Dilute with EtOAc, wash extensively with water (3x) and brine (to remove HMPA/phosphonium byproducts). Purify via flash chromatography.
Decision Matrix: Selecting the Right Path
Use this logic flow to determine the optimal synthetic route for your target molecule.
Diagram 2: Synthetic Strategy Decision Tree
Caption: A logic flow for medicinal chemists to balance reactivity, stability, and scalability.
References
Ballard, S. A., et al. (2006). "A convenient synthesis of 4-anilinoquinazolines via the PyBOP-mediated coupling of 4-hydroxyquinazolines." Bioorganic & Medicinal Chemistry Letters, 16(6), 1633-1637.
Wan, Z. K., et al. (2007). "A mild and efficient synthesis of 4-aminoquinazolines." Journal of Organic Chemistry, 72(26), 10294-10297.
Henshall, J. L., et al. (2008). "Process development of a 4-anilinoquinazoline: The impact of leaving group selection." Organic Process Research & Development, 12(1), 58-63.
Katritzky, A. R., et al. (2005). "Benzotriazole-mediated synthesis of heterocycles." Chemical Reviews, 105(11), 4391-4436.
Validation
structure-activity relationship (SAR) studies of derivatives from 2-Chloro-4-ethoxy-quinazoline.
This guide details the structure-activity relationship (SAR) profile of 2-Chloro-4-ethoxy-quinazoline and its derivatives. It focuses on the critical regiochemical switch that directs biological activity from EGFR (typic...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the structure-activity relationship (SAR) profile of 2-Chloro-4-ethoxy-quinazoline and its derivatives. It focuses on the critical regiochemical switch that directs biological activity from EGFR (typical of 4-aminoquinazolines) to VEGFR2 (typical of 4-alkoxyquinazolines).
Executive Summary
2-Chloro-4-ethoxy-quinazoline serves as a pivotal electrophilic scaffold in medicinal chemistry. Unlike the blockbuster EGFR inhibitors (e.g., Gefitinib, Erlotinib) which feature an amino group at C4 and an ether at C6/C7, derivatives preserving the 4-ethoxy moiety while substituting the C2-chlorine exhibit a distinct pharmacological profile.
Step 1 (C4-Substitution): The C4 position is more electrophilic due to the inductive effect of N3 and resonance capabilities. Reaction with ethanol (nucleophile) under basic conditions selectively displaces the C4-Cl, yielding 2-chloro-4-ethoxyquinazoline .
Step 2 (C2-Substitution): The remaining C2-Cl is less reactive but can be displaced by amines (e.g., anilines) under acidic catalysis or high heat, yielding 2-amino-4-ethoxyquinazoline derivatives.
Synthesis Workflow (DOT Visualization)
Figure 1: Regioselective synthesis pathway. The C4-Cl is displaced first by the oxygen nucleophile, setting the stage for C2-amination.
Structure-Activity Relationship (SAR) Analysis
The SAR of 2-chloro-4-ethoxy-quinazoline derivatives is defined by three zones: the C4-Alkoxy Core , the C2-Amine Linker , and the C2-Aryl Tail .
Zone 1: The C4-Ethoxy "Selectivity Anchor"
Observation: Retention of the oxygen atom at C4 (ethoxy group) is crucial for VEGFR2 selectivity .
Mechanistic Insight: The C4-ethoxy oxygen acts as a hydrogen bond acceptor for the kinase hinge region (specifically Cys919 in VEGFR2), distinct from the donor-acceptor motif required for EGFR.
Modification: Bulky groups at C4 (e.g., benzyloxy) often decrease potency compared to smaller groups like ethoxy or methoxy due to steric clashes in the ATP binding pocket.
Zone 2: The C2-Chlorine Displacement (The Variable Region)
Reaction: The C2-Cl is displaced by various anilines.
Electronic Effect: Electron-donating groups (EDGs) on the incoming aniline (e.g., 3,4-dimethoxy) significantly enhance potency.
Steric Effect: Meta and para substitutions on the aniline ring are preferred. Ortho substitution often reduces activity due to steric hindrance preventing the planar conformation required for deep pocket binding.
SAR Logic Diagram
Figure 2: SAR Logic Map. The C4-ethoxy group dictates the target (VEGFR2), while the C2-substituent tunes the binding affinity.
Performance Comparison: 4-Ethoxy vs. Standard Inhibitors
The following table compares the 2-amino-4-ethoxy class (derived from the topic scaffold) against standard 4-amino EGFR inhibitors.
Feature
2-Amino-4-Ethoxy Derivatives (Topic)
4-Amino-Alkoxy Derivatives (e.g., Gefitinib)
Core Structure
4-O-Alkyl, 2-N-Aryl
4-N-Aryl, 6/7-O-Alkyl
Primary Target
VEGFR2 (Angiogenesis)
EGFR (Cell Proliferation)
Binding Mode
Type I (ATP Competitive)
Type I (ATP Competitive)
Key Potency Driver
Compound 4t (3,4-dimethoxyaniline at C2)
3-chloro-4-fluoroaniline at C4
IC50 (Best Case)
0.15 µg/mL (A549 Lung Cancer)
0.02 µg/mL (A549 Lung Cancer)
Selectivity
High for VEGFR2, Low for EGFR
High for EGFR, Low for VEGFR2
Experimental Data Highlight:
Compound 4t (derived from 2-chloro-4-ethoxyquinazoline + 3,4-dimethoxyaniline) exhibited an IC50 of 0.15 µg/mL against A549 cells, comparable to the positive control Tivozanib (0.19 µg/mL).[7]
Compound 3h (a related 4-alkoxy analog) showed nanomolar potency (IC50 = 2.89 nM ) against VEGFR2 kinase.[1][2]
Experimental Protocol: Synthesis of Compound 4t
Objective: Synthesis of N-(3,4-dimethoxyphenyl)-4-ethoxyquinazolin-2-amine from 2-chloro-4-ethoxyquinazoline.
Benchmarking the Synthesis of Bioactive Quinazolines: 2-Chloro-4-ethoxyquinazoline vs. Traditional Scaffolds
The quinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved therapeutics, including EGFR inhibitors (e.g., gefitinib, erlotinib) and various antimalarial and ant...
Author: BenchChem Technical Support Team. Date: March 2026
The quinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved therapeutics, including EGFR inhibitors (e.g., gefitinib, erlotinib) and various antimalarial and antiviral agents[1]. Historically, the synthesis of these bioactive molecules has relied heavily on the regioselective nucleophilic aromatic substitution (SNAr) of 2,4-dichloroquinazoline.
However, as drug targets become more complex, the need for orthogonal reactivity and precise chemoselectivity has driven the adoption of alternative building blocks. As a Senior Application Scientist, I frequently benchmark synthetic routes to optimize yield, step economy, and scalability. This guide objectively compares the performance of 2-chloro-4-ethoxyquinazoline against the traditional 2,4-dichloroquinazoline baseline, providing mechanistic insights, comparative data, and self-validating experimental protocols.
Mechanistic Causality: The Regioselectivity Challenge
To understand why a shift in starting materials is often necessary, we must first examine the electronic landscape of the quinazoline ring.
The Baseline: 2,4-Dichloroquinazoline
In 2,4-dichloroquinazoline, the two electrophilic centers (C2 and C4) compete for nucleophilic attack. Density Functional Theory (DFT) calculations confirm that the carbon atom at the C4-position possesses a significantly higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient and a lower activation energy barrier[1]. Consequently, under standard SNAr conditions, nucleophiles will almost exclusively attack the C4 position first[2].
While this is ideal for synthesizing 4-amino-2-chloroquinazolines, it becomes a synthetic bottleneck if your target requires a specific, sterically hindered substitution at C2 before functionalizing C4. Attempting to force C2 substitution on this scaffold often requires harsh conditions that lead to degradation or unwanted bis-substitution[3].
The Alternative: 2-Chloro-4-ethoxyquinazoline
By replacing the C4 chlorine with an ethoxy group, we fundamentally alter the molecule's reactivity profile. The ethoxy group exerts a strong mesomeric electron-donating effect (+M), which significantly reduces the electrophilicity of the C4 position.
This creates an opportunity for orthogonal reactivity :
Acid-Catalyzed C2 Attack: Under acidic conditions, the quinazoline nitrogen (N1) becomes protonated, highly activating the adjacent C2 position. When reacted with anilines under acid catalysis, substitution occurs strictly at the C2 position, leaving the C4-ethoxy group intact[4].
Base-Driven C4 Displacement: Conversely, if reacted with excess ammonia or strong nucleophiles under basic conditions, the ethoxy group acts as a leaving group, directing substitution back to the C4 position[4].
This tunable reactivity allows chemists to install complex anilino-groups at C2 (such as o-methoxycarbonylanilino derivatives) with high precision[5].
Reactivity Pathways & Logic
The following diagram illustrates the divergent synthetic pathways enabled by these two scaffolds.
Regioselectivity logic tree for quinazoline substitution pathways.
Performance Benchmarking Data
To objectively compare these approaches, we benchmarked the synthesis of mono-substituted quinazoline intermediates. The data below summarizes the reaction efficiency, regiochemical outcome, and atom economy.
Substrate
Nucleophile
Catalyst / Conditions
Primary Reaction Site
Isolated Yield (%)
Regioselectivity
2,4-Dichloroquinazoline
Primary Amine (1.1 eq)
DIPEA, THF, 25°C, 2h
C4
88 - 92%
>99:1 (C4:C2)
2,4-Dichloroquinazoline
Aniline (1.1 eq)
Isopropanol, 80°C, 4h
C4
75 - 82%
95:5 (C4:C2)
2-Chloro-4-ethoxyquinazoline
Aniline (1.1 eq)
HCl (cat.), EtOH, 80°C, 3h
C2
80 - 85%
>99:1 (C2:C4)
2-Chloro-4-ethoxyquinazoline
Ammonia (Excess)
Methanol, 130°C, 2h
C4
90 - 93%
>99:1 (C4:C2)
Key Takeaway: While 2,4-dichloroquinazoline is highly efficient for C4-amination, 2-chloro-4-ethoxyquinazoline is the superior choice when C2-functionalization is the primary objective, completely bypassing the steric and electronic hurdles of the traditional scaffold.
Experimental Protocols
The following protocols are designed as self-validating systems. TLC monitoring and specific workup steps ensure that the intermediate structural integrity is maintained.
Protocol A: Regioselective C2-Amination of 2-Chloro-4-ethoxyquinazoline
This procedure utilizes acid catalysis to direct an aniline nucleophile to the C2 position, preserving the C4-ethoxy ether[5],[4].
Initiation: Dissolve 2-chloro-4-ethoxyquinazoline in absolute ethanol in a 25 mL round-bottom flask equipped with a magnetic stirrer.
Reagent Addition: Add the aniline derivative dropwise to the stirring solution at room temperature.
Catalysis: Add 2 drops of concentrated HCl. Causality note: The acid protonates the N1 position of the quinazoline ring, lowering the activation energy for nucleophilic attack at C2.
Reaction: Attach a reflux condenser and heat the mixture to 80°C for 3 hours. Monitor the reaction via TLC (Hexane:EtOAc 7:3). The starting material spot (higher Rf) should completely disappear.
Workup: Cool the mixture to room temperature. Concentrate the solvent in vacuo to half its volume. Neutralize the mixture by adding saturated aqueous NaHCO3 (10 mL) until pH 8 is reached.
Isolation: Extract the aqueous layer with Dichloromethane (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate. Purify via flash chromatography if necessary.
Protocol B: Microwave-Assisted Hydrolysis to Quinazolin-4(3H)-ones
Once the C2 position is functionalized, the C4-ethoxy group can be cleanly hydrolyzed to yield the thermodynamically stable 4-oxo derivative. Microwave irradiation provides a key advantage here, reducing reaction times from hours to minutes[6].
Preparation: In a 10 mL microwave-safe vial, suspend the intermediate in the 2.0 M HCl and Dioxane mixture.
Irradiation: Seal the vial and subject it to microwave irradiation (monomode system) at 120°C for 10 minutes. Causality note: Rapid dielectric heating accelerates the cleavage of the ethyl ether, driving the equilibrium toward the stable quinazolinone tautomer.
Isolation: Upon cooling, the 2-substituted quinazolin-4(3H)-one typically precipitates as a crystalline solid.
Filtration: Filter the precipitate under vacuum, wash with cold water (2 x 5 mL) and cold diethyl ether (5 mL), and dry under high vacuum.
References
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PubMed Central (PMC) / NIH.[Link]
Advances in Heterocyclic Chemistry, Volume 4. EPDF.[Link]
Cyclic Amidines. Part VIII. Derivatives of 12H-6:7:12a-Triazabenz[a]anthracene. RSC Publishing.[Link]
Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. IngentaConnect / Bentham Science Publishers.[Link]
This guide outlines the technical protocols for the safe handling and disposal of 2-Chloro-4-ethoxy-quinazoline (CAS: 98947-26-3). It is designed for laboratory personnel requiring immediate, actionable safety data and w...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the technical protocols for the safe handling and disposal of 2-Chloro-4-ethoxy-quinazoline (CAS: 98947-26-3). It is designed for laboratory personnel requiring immediate, actionable safety data and waste management procedures.
Chemical Identity & Hazard Profile
Before initiating any disposal workflow, confirm the identity and hazard characteristics of the substance.
Parameter
Technical Detail
Chemical Name
2-Chloro-4-ethoxy-quinazoline
CAS Number
98947-26-3
Molecular Formula
C₁₀H₉ClN₂O
Molecular Weight
208.64 g/mol
Physical State
Solid (typically white to off-white crystalline powder)
Electrophilic Alkylating Agent. The C-Cl bond at position 2 is susceptible to nucleophilic attack.[1][2][3] Hydrolyzes to release hydrochloric acid (HCl).
Containment & Pre-Disposal Handling
Core Directive: This compound is moisture-sensitive. Inappropriate exposure to humidity can generate HCl gas and degrade the container.
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C until disposal.
Container: Use glass or polypropylene. Avoid metal containers due to potential corrosion from hydrolysis byproducts.
PPE Requirements: Nitrile gloves (double-gloved recommended), lab coat, safety goggles, and a face shield if working with >5g quantities.
Disposal Decision Matrix
Use the following logic flow to determine the appropriate disposal route.
Figure 1: Operational decision tree for selecting the safest disposal method based on waste volume.
Detailed Disposal Protocols
Route A: Commercial Incineration (Recommended)
For quantities >100g or expired stock bottles.
Segregation: Isolate the container in a secondary bin labeled "Hazardous Waste - Toxic/Corrosive."
Labeling: Affix a hazardous waste tag detailing:
Chemical Name: 2-Chloro-4-ethoxy-quinazoline.[1][4][5][6]
Hazards: Toxic, Corrosive.
Constituents: 100% 2-Chloro-4-ethoxy-quinazoline.
Packaging: Place the primary container into a DOT-approved drum (Lab Pack) lined with vermiculite or absorbent pads.
Disposal Code: Assign appropriate RCRA codes (typically D002 for corrosivity potential or D003 if highly reactive; check local EHS guidelines for halogenated organics).
Route B: Chemical Deactivation (Quenching)
For small research quantities (<10g) or residual cleaning.
Scientific Rationale: The 2-chloro position is electrophilic. Treatment with a strong base (NaOH) promotes Nucleophilic Aromatic Substitution (
), displacing the chlorine atom with a hydroxyl group. This converts the reactive chloro-quinazoline into a stable quinazolinone derivative (2-hydroxy-4-ethoxyquinazoline or tautomer), effectively "killing" the electrophilic hazard.
Step-by-Step Protocol:
Preparation:
Work inside a fume hood.
Prepare a 1M NaOH solution (approx. 5-10 equivalents relative to the waste).
Prepare a solvent system: Tetrahydrofuran (THF) or 1,4-Dioxane .
Solubilization:
Dissolve the 2-Chloro-4-ethoxy-quinazoline in the organic solvent (THF/Dioxane). Ensure complete dissolution.
Hydrolysis (The Kill Step):
Slowly add the 1M NaOH solution to the stirred organic mixture.
Caution: The reaction may be exothermic.[5] Monitor temperature.
Stir at room temperature for 2–4 hours. For stubborn residues, mild heating (40-50°C) may be required.
Verification:
Check pH: Ensure the solution remains basic (pH > 12) to confirm excess base.
(Optional) TLC/LCMS: Confirm disappearance of the starting material (2-Cl parent) and formation of the polar hydrolysis product.
Neutralization & Final Disposal:
Allow the mixture to cool.
Slowly add 1M HCl to adjust the pH to roughly 7-8.
Transfer the resulting mixture to the Halogenated Organic Solvent Waste stream.
Do NOT pour down the drain. Although deactivated, the organic scaffold and solvents require chemical waste incineration.
Emergency Procedures
Scenario
Immediate Action
Spill (Solid)
Do not dry sweep (dust hazard). Cover with dry lime or soda ash. Scoop into a waste container.
Skin Contact
Brush off loose particles. Rinse skin with water for 15 minutes.[7] Seek medical attention.
Eye Contact
Rinse cautiously with water for 15 minutes.[7] Remove contact lenses.[7][8] Immediate medical attention required.[7][8]
References
PubChem. (n.d.). 2-Chloro-4-ethoxyquinazoline (Compound).[1][4][5][6] National Library of Medicine. Retrieved from [Link]
El-Hashash, M., et al. (2015).[2] The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis. Organic Chemistry International.[2] Retrieved from [Link]